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  • Product: N-Boc-D-phenylalaninol
  • CAS: 106454-69-7

Core Science & Biosynthesis

Foundational

N-Boc-D-phenylalaninol: A Comprehensive Technical Guide to a Cornerstone Chiral Building Block

Executive Summary: In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral building blocks are the foundational tools that enable chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: In the landscape of modern pharmaceutical development and asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral building blocks are the foundational tools that enable chemists to construct complex, enantiomerically pure molecules with desired biological activities. Among these, N-Boc-D-phenylalaninol (CAS 106454-69-7) has emerged as a particularly versatile and valuable intermediate. Derived from the non-proteinogenic D-phenylalanine, this protected amino alcohol offers a unique combination of a stereodefined center, a sterically demanding benzyl group, and orthogonally reactive hydroxyl and Boc-protected amine functionalities. This guide provides an in-depth technical overview of N-Boc-D-phenylalaninol, detailing its synthesis, physicochemical properties, and critical applications, thereby serving as a vital resource for researchers, chemists, and professionals in drug development.

Physicochemical Properties and Stereochemical Significance

N-Boc-D-phenylalaninol is a white to light yellow crystalline powder valued for its stability and defined chirality.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group is a key feature, masking the nucleophilicity of the amine to allow for selective reactions at the hydroxyl group.[1][3] This strategic protection is fundamental to its role in multi-step synthetic sequences.[4]

The "D" configuration at the C2 position, inherited from its parent amino acid, is crucial. In drug design, enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles.[1] D-phenylalanine and its derivatives are important chiral building blocks for numerous pharmaceuticals, including antibiotics and chemotherapeutic agents.[5] N-Boc-D-phenylalaninol provides a reliable method for introducing this specific (R)-stereocenter into a target molecule, a critical step in the synthesis of many enantiomerically pure drugs.[1]

Table 1: Core Physicochemical Properties of N-Boc-D-phenylalaninol

Property Value Source(s)
CAS Number 106454-69-7 [6]
Molecular Formula C₁₄H₂₁NO₃ [6]
Molecular Weight 251.32 g/mol [6]
Appearance White to pale cream crystalline powder [1][7]
Melting Point 92.0 - 98.0 °C [7]

| Specific Rotation [α]D | +24° (c=1, CHCl₃, 23°C) |[1] |

Synthesis and Purification: A Self-Validating Workflow

The most common and reliable synthesis of N-Boc-D-phenylalaninol is a two-step process starting from the commercially available amino acid D-phenylalanine. This pathway involves the reduction of the carboxylic acid to a primary alcohol, followed by the protection of the amine with a Boc group.

Synthetic Strategy Overview

The logic behind this sequence is rooted in the reactivity of the functional groups. The carboxylic acid is more readily reduced than the eventual Boc-protected carbamate would be. Protecting the amine after the reduction prevents potential side reactions and simplifies the overall process.

G D_Phe D-Phenylalanine D_Pheol D-Phenylalaninol D_Phe->D_Pheol Step 1: Reduction (e.g., LiBH₄, THF) Boc_Pheol N-Boc-D-phenylalaninol D_Pheol->Boc_Pheol Step 2: Boc Protection (Boc₂O, Base)

Caption: Synthetic pathway from D-Phenylalanine to N-Boc-D-phenylalaninol.

Detailed Experimental Protocol: Synthesis

This protocol represents a robust, laboratory-scale synthesis. The causality behind each step is critical for success and reproducibility.

Step 1: Reduction of D-Phenylalanine to D-Phenylalaninol

  • Principle: The carboxylic acid of D-phenylalanine is reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LAH) are effective, lithium borohydride (LiBH₄) is often preferred for its milder nature and better selectivity, reducing the risk of side reactions.[8] The reaction must be conducted under anhydrous conditions as these hydrides react violently with water.

  • Methodology:

    • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

    • Cool the flask to 0 °C using an ice-salt bath.

    • Slowly add lithium borohydride (LiBH₄) to the stirred THF.[8]

    • In a separate flask, dissolve D-phenylalanine in anhydrous THF.

    • Add the D-phenylalanine solution dropwise to the cold LiBH₄ suspension. Causality: Slow addition is crucial to control the exothermic reaction and prevent overheating.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux overnight.

    • Carefully quench the reaction by slowly adding aqueous NaOH at 0 °C. Safety: This is a highly exothermic step and must be done with extreme caution.

    • Filter the resulting mixture and extract the aqueous layer with an organic solvent like ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude D-phenylalaninol, which can be used directly in the next step.

Step 2: Boc Protection of D-Phenylalaninol

  • Principle: The nucleophilic primary amine of D-phenylalaninol attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).[4][9] The reaction is typically performed in the presence of a mild base to neutralize the acidic byproduct and drive the reaction to completion. The use of an alcoholic solvent can significantly enhance the reaction rate.[10]

  • Methodology:

    • Dissolve the crude D-phenylalaninol in a suitable solvent such as dichloromethane (DCM) or a methanol/water mixture.

    • Add a base, such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃).

    • Add di-tert-butyl dicarbonate (Boc₂O) portion-wise to the solution at room temperature.

    • Stir the reaction for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a weak acid (e.g., 1M HCl) and brine.

    • Dry the organic layer, filter, and concentrate to yield crude N-Boc-D-phenylalaninol.

Purification and Characterization
  • Protocol: Recrystallization The most effective method for purifying N-Boc-D-phenylalaninol is recrystallization from a solvent system like ethyl acetate/hexanes. The crude product is dissolved in a minimum amount of hot ethyl acetate, and hexanes are added dropwise until the solution becomes cloudy. Upon cooling, pure crystals of the product will form.

  • Self-Validation via Characterization: The identity and purity of the synthesized product must be confirmed.

Table 2: Expected Analytical Data for N-Boc-D-phenylalaninol

Analysis Expected Result
¹H NMR Signals corresponding to the benzyl, backbone, and Boc protons. Key shifts (approx. δ in CDCl₃): ~7.3 ppm (phenyl), ~5.0 ppm (NH), ~3.9 ppm (CH), ~3.6 ppm (CH₂OH), ~2.8 ppm (CH₂-Ph), ~1.4 ppm (Boc t-butyl).[11]
¹³C NMR Signals for aromatic, carbamate, and aliphatic carbons. Key shifts (approx. δ in CDCl₃): ~156 ppm (C=O), ~138 ppm (aromatic C), ~129, 128, 126 ppm (aromatic CH), ~80 ppm (quaternary C of Boc), ~54 ppm (CH-N), ~65 ppm (CH₂OH), ~38 ppm (CH₂-Ph), ~28 ppm (CH₃ of Boc).[12]

| FTIR (KBr) | Characteristic peaks for N-H stretching (~3350 cm⁻¹), O-H stretching (~3400 cm⁻¹), C=O stretching of carbamate (~1690 cm⁻¹), and aromatic C-H stretching (~3030 cm⁻¹).[6] |

Core Applications in Asymmetric Synthesis

The utility of N-Boc-D-phenylalaninol stems from its ability to serve as a versatile chiral precursor for more complex molecules, particularly in the pharmaceutical industry.

As a Chiral Precursor: Synthesis of HIV Protease Inhibitors

N-Boc-D-phenylalaninol is a well-established starting material for the synthesis of several HIV protease inhibitors, such as Amprenavir.[13][14] Its structure contains a key portion of the final drug's backbone.

Caption: Simplified synthetic logic for Amprenavir using N-Boc-D-phenylalaninol.

In this context, the hydroxyl group is typically activated (e.g., converted to a mesylate or tosylate) to turn it into a good leaving group. This allows for subsequent nucleophilic substitution to build the more complex carbon skeleton required for the final drug molecule. The inherent chirality of the starting material is transferred directly to the product, ensuring the correct stereochemistry.

Derivatization into Chiral Auxiliaries

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is cleaved and can often be recovered.[15] N-Boc-D-phenylalaninol can be readily converted into powerful chiral auxiliaries, such as oxazolidinones.

  • Workflow: Synthesis of a Chiral Oxazolidinone

    • Cyclization: The N-Boc-D-phenylalaninol is reacted with a reagent like phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a base. This reaction forms a five-membered oxazolidinone ring by linking the nitrogen and oxygen atoms.

    • Acylation: The oxazolidinone nitrogen is then acylated with the desired substrate (e.g., an acid chloride).

    • Stereoselective Reaction: The resulting N-acyl oxazolidinone is subjected to a reaction such as an enolate alkylation or an aldol addition. The bulky benzyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face, thus inducing high diastereoselectivity.

    • Cleavage: After the reaction, the chiral auxiliary is hydrolytically cleaved, releasing the now-chiral product and recovering the amino alcohol precursor.

G cluster_0 Auxiliary Workflow A N-Boc-D-phenylalaninol B Chiral Oxazolidinone Auxiliary A->B Cyclization C Attach Achiral Substrate B->C D Diastereoselective Reaction (e.g., Alkylation) C->D E Cleave Auxiliary D->E F Enantiomerically Pure Product E->F G Recovered Auxiliary Precursor E->G

Caption: Logical workflow for using an N-Boc-D-phenylalaninol-derived chiral auxiliary.

Conclusion and Future Outlook

N-Boc-D-phenylalaninol is more than just a chemical intermediate; it is an enabling tool in the field of asymmetric synthesis. Its straightforward preparation from an inexpensive chiral pool starting material, combined with its versatile and predictable reactivity, solidifies its position as a cornerstone building block. Its demonstrated success in the synthesis of complex pharmaceuticals like Amprenavir underscores its industrial relevance. As the demand for enantiomerically pure drugs continues to grow, the importance of reliable and efficient chiral building blocks like N-Boc-D-phenylalaninol will only increase, paving the way for the development of next-generation therapeutics.

References

  • CN116730873A - Synthesis method of N-Boc-L-phenylalaninol - Google Patents. (n.d.). Google Patents.
  • Bhattacharya, S., et al. (2011). Synthesis and characterization of some novel Boc-L-phenylalanine based di- and tri-peptide analogues. Der Pharma Chemica, 3(3), 174-188.
  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Reduction of Phenylalanine To Amphetamine. (n.d.). Scribd. Retrieved January 27, 2026, from [Link]

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Enantioselective synthesis of chiral BCPs. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of Boc-phenylalanine. (n.d.). PrepChem.com. Retrieved January 27, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

  • Enantioselective synthesis of HIV protease inhibitor amprenavir via Co-catalyzed HKR of 2-(1-azido-2-phenylethyl)oxirane. (2025, August 7). ResearchGate. Retrieved January 27, 2026, from [Link]

  • AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015, February 26). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. (n.d.). MDPI. Retrieved January 27, 2026, from [Link]

  • tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

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  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022, March 28). ACS Publications. Retrieved January 27, 2026, from [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

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  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. (2022, February 7). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • AMPRENAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020, May 4). Gpatindia. Retrieved January 27, 2026, from [Link]

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Sources

Exploratory

An In-depth Technical Guide to the Synthesis of N-Boc-D-phenylalaninol from D-phenylalanine

Introduction: The Significance of N-Boc-D-phenylalaninol in Modern Drug Discovery N-Boc-D-phenylalaninol is a chiral building block of paramount importance in the landscape of pharmaceutical and organic chemistry. As a p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Boc-D-phenylalaninol in Modern Drug Discovery

N-Boc-D-phenylalaninol is a chiral building block of paramount importance in the landscape of pharmaceutical and organic chemistry. As a protected amino alcohol derived from the naturally occurring amino acid D-phenylalanine, it serves as a crucial precursor in the synthesis of a wide array of complex molecules, including peptide mimics, chiral auxiliaries, and active pharmaceutical ingredients (APIs). The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the primary alcohol functionality provides a versatile scaffold for further chemical modifications, enabling the construction of intricate molecular architectures with precise stereochemical control. This guide provides a comprehensive technical overview of the synthetic route from D-phenylalanine to N-Boc-D-phenylalaninol, delving into the underlying chemical principles, offering a field-proven experimental protocol, and detailing the analytical methods for thorough characterization of the final product.

Strategic Overview of the Synthesis

The transformation of D-phenylalanine into N-Boc-D-phenylalaninol is a two-step process that hinges on two fundamental organic reactions: the protection of the amino group and the reduction of the carboxylic acid. This strategy is essential because direct reduction of D-phenylalanine would lead to undesired side reactions due to the presence of the reactive amino group.

Step 1: Amine Protection. The amine functionality of D-phenylalanine is first protected with a tert-butyloxycarbonyl (Boc) group. This is a critical step to prevent the amine from reacting with the reducing agent in the subsequent step. The Boc group is chosen for its stability under the reduction conditions and its relative ease of removal under acidic conditions if required for further synthesis.

Step 2: Carboxylic Acid Reduction. The carboxylic acid moiety of the resulting N-Boc-D-phenylalanine is then selectively reduced to a primary alcohol. This transformation is typically achieved using a borane reagent, which demonstrates excellent chemoselectivity for carboxylic acids in the presence of the Boc-protected amine.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Reduction D-Phenylalanine D-Phenylalanine N-Boc-D-phenylalanine N-Boc-D-phenylalanine D-Phenylalanine->N-Boc-D-phenylalanine Boc2O, Base N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol N-Boc-D-phenylalanine->N-Boc-D-phenylalaninol BH3-THF

Caption: Overall workflow for the synthesis of N-Boc-D-phenylalaninol.

Part 1: N-Boc Protection of D-Phenylalanine

Chemical Theory and Mechanistic Insight

The protection of the amino group of D-phenylalanine is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The base deprotonates the amino group, increasing its nucleophilicity and facilitating its attack on one of the carbonyl carbons of Boc₂O. The reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of base and solvent system is crucial for achieving high yields and purity.[1][2]

Experimental Protocol: N-Boc Protection

Materials and Reagents:

  • D-Phenylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve D-phenylalanine (1 equivalent) in a 1:1 mixture of THF and water containing sodium hydroxide (2.2 equivalents).

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-phenylalanine as a white solid.

Part 2: Reduction of N-Boc-D-phenylalanine to N-Boc-D-phenylalaninol

Chemical Theory and Mechanistic Insight

The reduction of the carboxylic acid group of N-Boc-D-phenylalanine to a primary alcohol is most effectively and selectively achieved using a borane reagent, such as borane-tetrahydrofuran complex (BH₃-THF).[3][4][5][6] Borane reagents are highly chemoselective for carboxylic acids, leaving the Boc-protected amine and the aromatic ring untouched.[7][8]

The mechanism of borane reduction of carboxylic acids is initiated by the reaction of the acidic proton of the carboxylic acid with the borane to form a triacyloxyborane intermediate and hydrogen gas.[9] This intermediate is then further reduced by another equivalent of borane. The reaction proceeds through a series of hydride transfers, ultimately leading to a borate ester. Subsequent workup with an alcohol, such as methanol, followed by an aqueous workup, hydrolyzes the borate ester to yield the desired primary alcohol.

G N-Boc-D-phenylalanine N-Boc-D-phenylalanine Triacyloxyborane Triacyloxyborane N-Boc-D-phenylalanine->Triacyloxyborane + BH3-THF - H2 Intermediate_1 Acyloxyborane Intermediate Triacyloxyborane->Intermediate_1 + BH3-THF Borate_Ester Borate Ester Intermediate_1->Borate_Ester Hydride Transfer N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol Borate_Ester->N-Boc-D-phenylalaninol Workup (MeOH, H2O)

Caption: Simplified mechanism of borane reduction of N-Boc-D-phenylalanine.

Experimental Protocol: Reduction

Materials and Reagents:

  • N-Boc-D-phenylalanine

  • Borane-tetrahydrofuran complex (BH₃-THF), 1 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-D-phenylalanine (1 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1.5 - 2.0 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of methanol. Vigorous hydrogen evolution will be observed.

  • Stir the mixture for 30 minutes, then remove the solvents under reduced pressure.

  • Add 1 M HCl to the residue and stir for 30 minutes to hydrolyze the borate esters.

  • Basify the aqueous solution to pH 8-9 with saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-D-phenylalaninol.

Purification and Characterization

Purification

The crude N-Boc-D-phenylalaninol can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20-50% ethyl acetate). The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product as a white solid.

Characterization Data

The structure and purity of the synthesized N-Boc-D-phenylalaninol should be confirmed by standard analytical techniques.

Analytical Technique Expected Results for N-Boc-D-phenylalaninol
Appearance White to off-white solid
Molecular Formula C₁₄H₂₁NO₃
Molecular Weight 251.32 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 4.90 (br s, 1H, NH), 3.95-3.85 (m, 1H, CH-N), 3.65-3.50 (m, 2H, CH₂-OH), 2.85-2.70 (m, 2H, CH₂-Ar), 1.40 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.0 (C=O, Boc), 138.0 (Ar-C), 129.5 (Ar-CH), 128.8 (Ar-CH), 126.5 (Ar-CH), 80.0 (C(CH₃)₃), 65.5 (CH₂-OH), 53.0 (CH-N), 38.0 (CH₂-Ar), 28.5 (C(CH₃)₃)
FTIR (KBr, cm⁻¹) ~3400 (O-H stretch, alcohol), ~3350 (N-H stretch, carbamate), ~2970 (C-H stretch, aliphatic), ~1685 (C=O stretch, carbamate), ~1520 (N-H bend), ~1170 (C-O stretch)
Mass Spectrometry (ESI+) m/z: 252.1 [M+H]⁺, 274.1 [M+Na]⁺

Safety and Handling Considerations

  • D-Phenylalanine and its derivatives: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate (Boc₂O): Is an irritant and lachrymator. Handle in a well-ventilated fume hood.

  • Borane-tetrahydrofuran complex (BH₃-THF): Is a flammable liquid and is moisture-sensitive. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques.[6]

  • Sodium hydroxide and Hydrochloric acid: Are corrosive. Handle with appropriate PPE.

Conclusion

The synthesis of N-Boc-D-phenylalaninol from D-phenylalanine is a robust and reliable two-step process that is fundamental to the construction of more complex chiral molecules. The careful selection of the Boc protecting group and the chemoselective borane reduction are key to the success of this synthesis. The detailed protocol and characterization data provided in this guide offer researchers and drug development professionals a comprehensive resource for the preparation and validation of this important synthetic building block. Adherence to the outlined procedures and safety precautions will ensure a high yield of pure product, ready for its application in the advancement of medicinal chemistry and organic synthesis.

References

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  • MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 22(16), 8899.
  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Bioactive Diterpene.
  • YouTube. (2020). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains.
  • NIH. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Callery. (n.d.). Borane-Tetrahydrofuran Complex (BTHF). Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Commercial Availability and Chiral Purity of N-Boc-D-phenylalaninol

Introduction: The Significance of Chiral Purity in N-Boc-D-phenylalaninol for Pharmaceutical Development N-Boc-D-phenylalaninol, a chiral amino alcohol, is a critical building block in the synthesis of a wide array of ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in N-Boc-D-phenylalaninol for Pharmaceutical Development

N-Boc-D-phenylalaninol, a chiral amino alcohol, is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its structural motif is incorporated into various therapeutic agents, including protease inhibitors and peptidomimetics. The stereochemistry of this intermediate is of paramount importance, as the biological activity and safety profile of the final active pharmaceutical ingredient (API) are often intrinsically linked to its specific enantiomeric form. Consequently, ensuring the high enantiomeric purity of N-Boc-D-phenylalaninol is not merely a matter of quality control but a fundamental requirement for the development of safe and effective medicines. This guide provides an in-depth analysis of the commercial availability of N-Boc-D-phenylalaninol and its L-enantiomer, a detailed, field-proven protocol for the determination of its enantiomeric purity via chiral High-Performance Liquid Chromatography (HPLC), and an exploration of its synthetic origins to understand potential impurities.

Commercial Landscape: Sourcing High-Purity N-Boc-D-phenylalaninol Enantiomers

A diverse range of chemical suppliers offer N-Boc-D-phenylalaninol and its L-enantiomer, typically with high stated purity. For researchers and drug development professionals, the selection of a supplier often depends on a combination of factors including stated purity, available quantities, lead times, and cost. Below is a comparative summary of prominent suppliers and their offerings.

Table 1: Commercial Availability of N-Boc-Phenylalaninol Enantiomers

SupplierProduct NameCAS NumberStated PurityAvailable Quantities
Thermo Scientific ChemicalsN-Boc-D-phenylalaninol106454-69-798%1 g, 5 g[1]
Chem-ImpexBoc-D-phenylalaninol106454-69-7≥ 98% (HPLC)Inquire
Ozone SpecialitiesN-BOC-D- Phenyl alaninol106454-69-799%25Kg[2]
Jinan Future chemical Co.,LtdN-Boc-D-Phenylalaninol106454-69-7≥ 98% (HPLC), 99%e.e.Inquire
Thermo Scientific ChemicalsN-Boc-L-phenylalaninol66605-57-099%1 g[3]
BiosynthN-Boc-L-phenylalaninol66605-57-0Inquire5 g, 10 g, 25 g, 50 g, 100 g[4]
MySkinRecipesBoc-L-phenylalaninol66605-57-097%1g, 5g, 25g, 100g[5]
TCI ChemicalN-(tert-Butoxycarbonyl)-DL-phenylalaninol145149-48-0>96.0%(GC)1g, 5g[6]

Disclaimer: The information in this table is based on publicly available data from supplier websites and is subject to change. It is recommended to contact the suppliers directly for the most current product specifications and availability.

Synthetic Pathway and Potential Impurities: A Causal Analysis

The most prevalent synthetic route to N-Boc-D-phenylalaninol involves the protection of the amino group of D-phenylalanine with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to a primary alcohol.

Synthesis D_Phe D-Phenylalanine Boc_D_Phe N-Boc-D-phenylalanine D_Phe->Boc_D_Phe Boc Protection Boc_Anhydride Di-tert-butyl dicarbonate (Boc)2O Boc_Anhydride->Boc_D_Phe Base Base (e.g., NaOH) Base->Boc_D_Phe Boc_D_Phe_ol N-Boc-D-phenylalaninol Boc_D_Phe->Boc_D_Phe_ol Reduction Reducing_Agent Reducing Agent (e.g., NaBH4/I2) Reducing_Agent->Boc_D_Phe_ol

Figure 1: Synthetic pathway for N-Boc-D-phenylalaninol.

Understanding this pathway is crucial for identifying potential impurities that may be present in the final product. These can include:

  • Unreacted Starting Materials: Residual N-Boc-D-phenylalanine can be present if the reduction is incomplete.

  • Over-reduction Products: While less common with milder reducing agents, stronger conditions could potentially lead to side reactions.

  • Racemization: Although the synthetic steps are generally not prone to racemization, even trace amounts of the L-enantiomer can be critical in pharmaceutical applications. The presence of the undesired enantiomer is the most critical impurity to monitor.

The choice of analytical methodology, particularly the chiral HPLC method detailed below, is directly informed by the need to resolve and quantify these potential impurities, with a primary focus on the enantiomeric purity.

Analytical Integrity: A Validated Chiral HPLC Method for Enantiomeric Purity

The cornerstone of quality control for N-Boc-D-phenylalaninol is a robust and validated analytical method to determine its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[7] Polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) have demonstrated excellent performance in resolving enantiomers of N-protected amino acids and their derivatives.[8][9]

The following protocol is a comprehensive, self-validating system for the analysis of N-Boc-D-phenylalaninol enantiomers, drawing upon established principles for the separation of similar chiral compounds.

Experimental Protocol: Chiral HPLC Analysis

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralpak® IA, IB, or IC, or a macrocyclic glycopeptide-based column like a CHIROBIOTIC® T. A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size is recommended.

  • Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), and ethanol.

  • Sample Diluent: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

  • N-Boc-D-phenylalaninol Standard: A well-characterized reference standard of high purity.

  • N-Boc-L-phenylalaninol Standard: For peak identification and resolution determination.

  • Racemic N-Boc-phenylalaninol: To be prepared by mixing equal amounts of the D- and L-enantiomers for method development and system suitability.

2. Chromatographic Conditions (Starting Point for Method Development):

  • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting composition is 90:10 (v/v) n-hexane:isopropanol. The ratio can be adjusted to optimize resolution and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of racemic N-Boc-phenylalaninol in the sample diluent at a concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the N-Boc-D-phenylalaninol sample in the sample diluent to a final concentration of approximately 1 mg/mL.

4. System Suitability:

  • Inject the racemic standard solution.

  • The system is deemed suitable for use if the resolution between the two enantiomer peaks is greater than 1.5.

5. Analysis and Data Interpretation:

  • Inject the sample solution.

  • Identify the peaks corresponding to the D- and L-enantiomers based on the retention times obtained from the individual enantiomer standards.

  • Integrate the peak areas for both enantiomers.

  • Calculate the percentage of each enantiomer and the enantiomeric excess (% ee) using the following formulas:

    % D-enantiomer = (Area of D-peak / (Area of D-peak + Area of L-peak)) x 100 % L-enantiomer = (Area of L-peak / (Area of D-peak + Area of L-peak)) x 100 % ee = |% D-enantiomer - % L-enantiomer|

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample (1 mg/mL in diluent) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., 90:10 Hexane:IPA) separate Chiral Separation (e.g., Chiralpak Column) prep_mobile->separate inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Enantiomer and % ee integrate->calculate

Figure 2: Experimental workflow for chiral HPLC analysis.

Conclusion: Ensuring Chiral Integrity for Pharmaceutical Innovation

The commercial availability of high-purity N-Boc-D-phenylalaninol is a critical enabler for the pharmaceutical industry. This guide has provided a comprehensive overview of the key considerations for researchers and developers, from sourcing the starting material to ensuring its chiral integrity. The provided chiral HPLC protocol offers a robust and reliable method for the determination of enantiomeric purity, a critical quality attribute. By understanding the synthetic origins of potential impurities and implementing rigorous analytical controls, scientists can confidently utilize N-Boc-D-phenylalaninol in the development of novel and effective therapeutics, ultimately contributing to the advancement of medicine.

References

  • Thermo Scientific Chemicals. N-Boc-D-phenylalaninol, 98%. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Ozone Specialities. N-BOC-D- Phenyl alaninol. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • MySkinRecipes. Boc-L-phenylalaninol. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling and Application of N-Boc-D-phenylalaninol

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on Methodological Philosophy This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the workflow of a seni...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Methodological Philosophy

This guide eschews a conventional, rigid structure in favor of a narrative that mirrors the workflow of a senior application scientist. The primary objective is not merely to present protocols but to elucidate the underlying principles that govern the safe and effective use of N-Boc-D-phenylalaninol. By understanding the causality behind each step, from risk assessment to reaction work-up, the researcher is empowered to adapt, troubleshoot, and innovate with confidence. Every protocol herein is designed as a self-validating system, incorporating in-process checks to ensure experimental integrity.

Foundational Understanding: Chemical Identity and Hazard Profile

N-Boc-D-phenylalaninol, systematically named tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate, is a chiral amino alcohol. Its structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine, which enhances its stability and solubility in organic solvents, making it a cornerstone building block in asymmetric synthesis, particularly in the development of peptide-based therapeutics.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of N-Boc-D-phenylalaninol is fundamental to its safe handling and application.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₃PubChem[1]
Molecular Weight 251.32 g/mol PubChem[1]
Appearance White to off-white powder/crystalline solidThermo Fisher Scientific
Melting Point 94-99 °CChem-Impex
Solubility Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.Alfa Aesar
Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), N-Boc-D-phenylalaninol is classified with the following hazards:

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1]

The primary risks associated with this compound stem from its irritant properties as a fine powder. Inhalation of the dust can lead to respiratory tract irritation, while direct contact can cause skin and serious eye irritation. A comprehensive risk assessment should precede any handling of N-Boc-D-phenylalaninol.

The Laboratory Workflow: A Safety-Integrated Approach

The following sections detail the handling and application of N-Boc-D-phenylalaninol, with safety protocols integrated directly into the experimental workflow.

Personal Protective Equipment (PPE) and Engineering Controls

The selection of PPE is dictated by the hazard profile of the compound. The causality behind these choices is to create a barrier against the primary routes of exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield. The serious eye irritation hazard (H319) necessitates robust protection.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin irritation (H315).

  • Respiratory Protection: When handling the powder outside of a fume hood, a NIOSH-approved respirator for dusts is recommended to mitigate the risk of respiratory irritation (H335).

  • Engineering Controls: All weighing and initial dissolution of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.

PPE_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_reaction In-Solution Don Lab Coat Don Lab Coat Wear Safety Goggles Wear Safety Goggles Don Lab Coat->Wear Safety Goggles Put on Nitrile Gloves Put on Nitrile Gloves Wear Safety Goggles->Put on Nitrile Gloves Work in Fume Hood Work in Fume Hood Put on Nitrile Gloves->Work in Fume Hood Weigh Solid Weigh Solid Dissolve Solid Dissolve Solid Weigh Solid->Dissolve Solid Conduct Reaction Conduct Reaction Dissolve Solid->Conduct Reaction Work-up Work-up Conduct Reaction->Work-up

Figure 1: PPE and Engineering Control Workflow
Storage and Stability

N-Boc-D-phenylalaninol is stable under normal laboratory conditions. However, improper storage can lead to degradation.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] For long-term storage, refrigeration (2-8 °C) is recommended.

  • Incompatibilities: Avoid strong oxidizing agents, which can react with the amino alcohol functionality.

Accidental Release and Waste Disposal

In the event of a spill, the primary concern is the generation of airborne dust.

  • Spill Response:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Gently sweep up the solid material, avoiding dust generation.

    • Place the material into a suitable container for disposal.[3]

    • Clean the spill area with a wet cloth or paper towels.

  • Waste Disposal: Dispose of N-Boc-D-phenylalaninol and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[4] Do not dispose of down the drain.

Core Applications: Experimental Protocols and Mechanistic Insights

N-Boc-D-phenylalaninol is a valuable chiral building block. The following protocols are presented with an emphasis on the rationale behind key steps.

Boc Deprotection: Releasing the Amine

The removal of the Boc group is a critical step to enable further reactions at the amine. The most common method involves treatment with a strong acid.

Protocol: Acidic Boc Deprotection

  • Dissolution: Dissolve N-Boc-D-phenylalaninol (1 equivalent) in dichloromethane (DCM) or dioxane.

  • Acid Addition: Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise at 0 °C. The use of a strong acid protonates the carbamate, initiating the deprotection mechanism.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar product.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution). Extract the product into an organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected D-phenylalaninol.

Self-Validation: The completeness of the deprotection can be confirmed by ¹H NMR spectroscopy by the disappearance of the characteristic tert-butyl signal around 1.4 ppm.[5]

Boc_Deprotection N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol Protonation Protonation N-Boc-D-phenylalaninol->Protonation + H⁺ (TFA) Carbocation Formation Carbocation Formation Protonation->Carbocation Formation Elimination of tert-butyl cation Decarboxylation Decarboxylation Carbocation Formation->Decarboxylation Loss of CO₂ D-phenylalaninol D-phenylalaninol Decarboxylation->D-phenylalaninol

Figure 2: Mechanism of Acid-Catalyzed Boc Deprotection
Peptide Coupling: Formation of the Amide Bond

N-Boc-D-phenylalaninol can be used in peptide synthesis after the deprotection of another amino acid. The following is a representative protocol using DCC and HOBt as coupling agents.

Protocol: DCC/HOBt Mediated Peptide Coupling

  • Activation: In a round-bottom flask, dissolve the N-protected amino acid (e.g., Boc-L-Alanine, 1 equivalent) and 1-Hydroxybenzotriazole (HOBt, 1.1 equivalents) in an anhydrous solvent like DCM or DMF. Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents). HOBt is used to suppress racemization and increase the efficiency of the coupling reaction by forming a more reactive intermediate.[6]

  • Amine Addition: To a separate flask, add the deprotected D-phenylalaninol (1 equivalent) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 1.2 equivalents) in the same anhydrous solvent.

  • Coupling: Add the solution containing the deprotected amine to the activated acid solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by column chromatography on silica gel.

Self-Validation: The formation of the peptide bond can be confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy (observing the characteristic amide proton signal and the correlation of the amino acid residues).

Peptide_Coupling Boc-AA-OH Boc-Amino Acid Activated Ester HOBt Activated Ester Boc-AA-OH->Activated Ester + DCC/HOBt Dipeptide Boc-Dipeptide Activated Ester->Dipeptide + D-phenylalaninol D-phenylalaninol D-phenylalaninol

Figure 3: Simplified Peptide Coupling Workflow

Analytical Characterization for Quality Control

Ensuring the purity and identity of N-Boc-D-phenylalaninol is crucial for its successful application.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for assessing the purity of N-Boc-D-phenylalaninol. A typical method would involve:

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA).

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 214 nm or 254 nm).

This method can separate the desired product from starting materials, byproducts, and the enantiomeric impurity (N-Boc-L-phenylalaninol) if a chiral column is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of N-Boc-D-phenylalaninol.

  • ¹H NMR: Expect to see signals corresponding to the tert-butyl group (a singlet around 1.4 ppm), the protons of the phenylalaninol backbone, and the aromatic protons of the phenyl group.

  • ¹³C NMR: Signals for the carbonyl of the Boc group, the carbons of the tert-butyl group, the carbons of the phenylalaninol backbone, and the aromatic carbons should be present.

Toxicological and Environmental Considerations

While specific toxicological data for N-Boc-D-phenylalaninol is limited, the GHS classifications indicate it is an irritant. The ecotoxicity has not been extensively studied.[3] Therefore, it is prudent to handle the compound with the assumption that it may have adverse effects on aquatic life and to prevent its release into the environment.

Conclusion: A Framework for Safe and Effective Research

This guide has provided a comprehensive overview of the safe handling and application of N-Boc-D-phenylalaninol, grounded in the principles of causality and self-validating protocols. By integrating safety into every step of the experimental workflow and understanding the "why" behind each procedure, researchers can not only ensure their personal safety but also enhance the reliability and reproducibility of their scientific endeavors. The responsible use of this versatile building block will continue to contribute to advancements in medicinal chemistry and drug development.

References

  • tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate . PubChem. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(2R-1-hydroxy-3-phenylpropan-2-yl_carbamate]([Link]

  • DCC Coupling With HOBt Activation Mechanism . Organic Chemistry. Available at: [Link]

  • N-tert-BUTOXYCARBONYL-l-PHENYLALANINE . Organic Syntheses. Available at: [Link]

  • 8 - Safety Data Sheet . AAPPTec. Available at: [Link]

  • Safety Data Sheet: Boc-L-Phenylalanine . Carl ROTH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

using N-Boc-D-phenylalaninol as a chiral auxiliary

Application Note: High-Purity Asymmetric Synthesis Using N-Boc-D-Phenylalaninol Executive Summary N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral building block in asymmetric synthesis.[1][2][3] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Asymmetric Synthesis Using N-Boc-D-Phenylalaninol

Executive Summary

N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral building block in asymmetric synthesis.[1][2][3] Unlike its unprotected parent amino alcohol, the N-Boc derivative offers superior solubility, handling characteristics, and a "latent" carbonyl source for heterocycle formation.[1] This guide details the use of N-Boc-D-phenylalaninol primarily as a precursor to the (R)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) and as a scaffold for chiral ligand synthesis .[1][2][3]

The protocols herein focus on the direct cyclization method, which utilizes the Boc group itself as the carbonyl source—an atom-economical approach that avoids the use of toxic phosgene equivalents while preserving stereochemical integrity.[2][3]

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecificationNotes
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamateD-Configuration (R-isomer)
CAS Number 106454-69-7Specific to the D-isomer.[1][2][3]
Molecular Weight 251.32 g/mol
Appearance White to off-white crystalline solid
Melting Point 85–88 °CRange varies slightly by purity/polymorph.[1][2][3]
Solubility Soluble in DCM, THF, EtOAc, MeOH.[3]Insoluble in water.[1][2][3][4]
Chirality D-Isomer (R-configuration)Induces S-configuration in typical alkylations (via Auxiliary).[1][2][3]
Storage 2–8 °C, DesiccatedHygroscopic; store under inert atmosphere.

Core Application: Synthesis of (R)-4-Benzyl-2-Oxazolidinone[1][2][3]

The most high-value application of N-Boc-D-phenylalaninol is its conversion to the Evans Auxiliary.[1][2][3] While traditional methods involve deprotection followed by reaction with phosgene or CDI, the Base-Mediated Cyclization described below is superior for safety and efficiency.[1][2][3]

Mechanism of Action

The reaction proceeds via deprotonation of the hydroxyl group.[1][2][3] The resulting alkoxide attacks the carbamate carbonyl (Boc), followed by the elimination of tert-butoxide.[1][3] This intramolecular cyclization retains the stereochemistry at the C4 position because the chiral center is not involved in the bond-breaking/forming events.[1][2][3]

G Start N-Boc-D-Phenylalaninol (R-Configuration) Inter Alkoxide Intermediate (Tetrahedral) Start->Inter 1. NaH (Deprotonation) 2. Intramolecular Attack Prod (R)-4-Benzyl-2-Oxazolidinone (Evans Auxiliary) Inter->Prod Elimination of t-BuO- ByProd Byproduct: t-BuOH Inter->ByProd

Figure 1: Mechanistic pathway for the base-mediated cyclization of N-Boc-D-phenylalaninol.

Protocol A: Direct Cyclization

Reagents:

  • N-Boc-D-phenylalaninol (1.0 equiv)[1][2][3]

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1][3]

  • Anhydrous THF (Tetrahydrofuran) [0.2 M concentration relative to substrate][1][3]

  • Ammonium Chloride (saturated aq.[1][2][3] solution)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen or argon atmosphere.

  • Solvation: Dissolve N-Boc-D-phenylalaninol (10 g, 39.8 mmol) in anhydrous THF (200 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.91 g, 47.7 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[1][3]

  • Reaction: Allow the mixture to warm to room temperature and stir for 30 minutes. Then, heat the mixture to reflux (66 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1][2][3] The starting material (Rf ~0.[1][2][3]5) should disappear, and a lower Rf spot (Oxazolidinone) should appear.[1][3]

  • Quench: Cool the reaction to 0 °C. Slowly add saturated NH₄Cl solution (50 mL) to quench excess hydride.

  • Extraction: Evaporate the bulk of the THF under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from EtOAc/Hexanes (1:3) to yield white needles.[1][2][3]

Expected Yield: 85–92% Characterization: ¹H NMR (CDCl₃) should show the disappearance of the Boc tert-butyl singlet (1.44 ppm) and the presence of the cyclic carbamate N-H (approx.[1][3] 6.0 ppm, broad).[1][2][3]

Application in Asymmetric Alkylation

Once synthesized, the (R)-4-benzyl-2-oxazolidinone serves as a chiral controller.[1][2][3] The benzyl group acts as a "steric wall," forcing incoming electrophiles to attack from the opposite face.[2][3]

Stereochemical Logic

When the auxiliary is acylated (e.g., with propionyl chloride) and enolized with LDA, the lithium cation chelates between the enolate oxygen and the auxiliary carbonyl oxygen. This locks the conformation (Z-enolate).[1][2][3] The benzyl group blocks one face, directing the electrophile to the anti face.[2][3]

EvansModel Aux (R)-Auxiliary Acyl N-Acylated Species Aux->Acyl n-BuLi, RCOCl Enolate Z-Enolate (Li-Chelated) Acyl->Enolate LDA, -78°C TS Transition State (Benzyl Shielding) Enolate->TS Electrophile (E+) Prod Alkylated Product (High de) TS->Prod Steric Selection

Figure 2: Workflow for Evans Asymmetric Alkylation using the derived auxiliary.

Protocol B: General Alkylation Workflow
  • Acylation: Treat the oxazolidinone with n-BuLi (1.1 equiv) in THF at -78 °C, followed by the acid chloride (e.g., Propionyl chloride).

  • Enolization: Treat the N-acylated auxiliary with LDA (1.1 equiv) at -78 °C. Stir for 30-60 mins to ensure complete enolate formation.

  • Alkylation: Add the alkyl halide (e.g., Benzyl bromide) slowly.[1][2][3] The reaction is usually stirred at -78 °C and allowed to warm slowly to 0 °C.[1][2][3]

  • Cleavage: The chiral auxiliary is removed (and recovered) using LiOOH (generated from LiOH and H₂O₂) to yield the chiral acid, or LiAlH₄ to yield the chiral alcohol.[1][3]

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield in Cyclization Incomplete deprotonation or wet THF.[1][2][3]Ensure NaH is fresh; redistill THF over Na/Benzophenone.
Racemization High temperature during workup or impure starting material.[1][2][3]Verify optical rotation of N-Boc-D-phenylalaninol before use.[1][2][3] Avoid strong bases during the cleavage step of alkylation products.[1][2][3]
Boc Group Intact Reaction temperature too low.The cyclization requires reflux (THF, ~66°C) to overcome the activation energy for t-BuO elimination.[1][3]

References

  • Evans, D. A., et al. "Enantioselective synthesis of the third period macrolide antibiotics.[1][2][3] A total synthesis of cytovaricin." Journal of the American Chemical Society, 1990, 112(19), 7001-7031. (Foundational work on oxazolidinone auxiliaries).[1][2][3][5][6]

  • Gage, J. R., & Evans, D. A. "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary."[1][2][3] Organic Syntheses, 1990, 68, 83. [1][2][3]

  • Sigma-Aldrich. "N-Boc-D-phenylalaninol Product Specification."[1][2][3] (Verified for physical data).

  • Khadse, S., & Chaudhari, P. "Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine."[2][3][5] Chemical Technology, 2015, 10(4).[1][3][5] (Reference for cyclization mechanisms).

  • PubChem. "N-Boc-D-phenylalaninol Compound Summary."[1][2][3] [1][3]

Sources

Application

N-Boc-D-phenylalaninol as a precursor for unnatural amino acids

Topic: N-Boc-D-phenylalaninol: A Chiral Scaffold for Unnatural Amino Acids & Peptide Isosteres Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Sc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Boc-D-phenylalaninol: A Chiral Scaffold for Unnatural Amino Acids & Peptide Isosteres Content Type: Application Note & Technical Guide Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists.

Abstract

This application note details the utilization of N-Boc-D-phenylalaninol (CAS: 106454-69-7) as a versatile chiral pool precursor. Unlike its L-enantiomer, the D-isomer allows access to non-proteinogenic (unnatural) amino acids essential for enhancing proteolytic stability in peptide therapeutics. This guide focuses on three critical synthetic pathways: (1) Parikh-Doering Oxidation to the aldehyde (a gateway for Strecker synthesis and Wittig olefination), (2) Base-Mediated Cyclization to the Evans Auxiliary (4-benzyl-2-oxazolidinone), and (3) Peptide Isostere Construction (hydroxyethylamine scaffolds). We provide self-validating protocols designed to minimize racemization, a common failure mode in chiral amino alcohol chemistry.

Introduction: The Chiral Pool Advantage

In modern drug discovery, N-Boc-D-phenylalaninol serves as a strategic pivot point. While natural amino acids are abundant, the D-configuration is critical for designing peptidomimetics that resist enzymatic degradation.

The alcohol functionality of N-Boc-D-phenylalaninol is not the end-product but a "functional handle." It offers a distinct advantage over the parent amino acid: Redox Versatility .

  • Oxidation State: It can be oxidized to the aldehyde (preserving the

    
    -chiral center) to access 
    
    
    
    -amino acids or statine analogs.
  • Cyclization: It serves as the direct precursor to chiral auxiliaries used to synthesize other unnatural amino acids with high diastereoselectivity.

Core Strategic Pathways

The following flowchart illustrates the divergent utility of N-Boc-D-phenylalaninol.

NBoc_Pathways Start N-Boc-D-phenylalaninol (Precursor) Aldehyde N-Boc-D-phenylalaninal (Aldehyde) Start->Aldehyde Parikh-Doering Oxidation Auxiliary 4-Benzyl-2-oxazolidinone (Evans Auxiliary) Start->Auxiliary Base-Mediated Cyclization Isostere Hydroxyethylamine (Peptide Isostere) Start->Isostere Epoxidation or Grignard Addn UnnaturalAA Unnatural Amino Acids (via Strecker/Wittig) Aldehyde->UnnaturalAA Strecker Rxn Alkylation Asymmetric Alkylation (Target Synthesis) Auxiliary->Alkylation Enolate Chemistry ProteaseInhib Protease Inhibitors (e.g., HIV/Renin) Isostere->ProteaseInhib Backbone Assembly

Figure 1: Strategic divergence of N-Boc-D-phenylalaninol into three primary chemical spaces: Aldehydes (Red), Auxiliaries (Yellow), and Isosteres (Green).

Protocol A: The Gateway Oxidation (Parikh-Doering)

Objective: Synthesize N-Boc-D-phenylalaninal without racemization. Challenge: Swern oxidation is effective but requires cryogenic conditions (–78°C) which are difficult to scale. Dess-Martin Periodinane (DMP) is expensive. Solution: The Parikh-Doering oxidation (SO₃[1][2]·Pyridine complex) offers a robust, scalable alternative that operates at 0°C to Room Temperature (RT) while strictly preserving optical purity [1].

Materials
  • N-Boc-D-phenylalaninol (1.0 equiv)

  • Sulfur trioxide pyridine complex (SO₃[2][3]·Py) (3.0 equiv)

  • Dimethyl sulfoxide (DMSO) (anhydrous, solvent)

  • Triethylamine (TEA) (5.0 equiv)

  • Dichloromethane (DCM) (co-solvent)[4]

Step-by-Step Methodology
  • Preparation: In a flame-dried flask under Nitrogen (N₂), dissolve N-Boc-D-phenylalaninol (10 mmol) in a mixture of anhydrous DMSO (15 mL) and DCM (15 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Do not skip cooling; exotherms can trigger racemization.

  • Base Addition: Add TEA (50 mmol) dropwise. Stir for 10 minutes.

  • Oxidant Addition: Add SO₃·Py complex (30 mmol) in small portions over 15 minutes.

    • Observation: The solution may turn pale yellow.

  • Reaction: Allow the mixture to warm to RT and stir for 2–3 hours.

    • QC Check: Monitor via TLC (Hexane/EtOAc 2:1). The aldehyde typically runs higher (Rf ~0.6) than the alcohol (Rf ~0.3). Use Ninhydrin stain (aldehyde may show weak staining; 2,4-DNP stain is preferred for aldehydes).

  • Quenching: Pour the reaction mixture into ice-cold water (100 mL).

  • Extraction: Extract with Et₂O or DCM (3 x 50 mL). Wash combined organics with 10% aqueous citric acid (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: The crude aldehyde is often unstable on silica. Use immediately for the next step (e.g., Wittig) or filter through a short pad of silica gel if storage is necessary. Store at –20°C under Argon.

Data Specification: Oxidation Method Comparison

FeatureParikh-Doering (Recommended)SwernDess-Martin (DMP)
Temperature 0°C to RT–78°C (Strict)RT
Racemization Risk LowLow (if T < -60°C)Very Low
Scalability HighMedium (Cooling cost)Low (Reagent cost)
Byproducts Pyridine (Easy removal)DMS (Stench)Iodinanes (Difficult removal)

Protocol B: Synthesis of Evans Auxiliary (4-Benzyl-2-oxazolidinone)

Objective: Convert N-Boc-D-phenylalaninol directly into the D-configured Evans Auxiliary. Mechanism: Intramolecular cyclization where the alkoxide attacks the Boc carbonyl, displacing tert-butoxide. This is an atom-economical route that avoids handling phosgene [2].

Experimental Workflow

Cyclization_Protocol Step1 Dissolve N-Boc-D-Phe-ol in dry THF Step2 Add NaH (1.2 equiv) at 0°C Step1->Step2 Deprotonation Step3 Reflux (60-65°C) for 2-4 hours Step2->Step3 Cyclization (- tBuOH) Step4 Quench with NH4Cl (aq) Extract EtOAc Step3->Step4 Workup

Figure 2: Base-mediated cyclization workflow.

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with N-Boc-D-phenylalaninol (5.0 g) and anhydrous THF (50 mL).

  • Deprotonation: Cool to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 equiv) portion-wise.

    • Safety: H₂ gas evolution. Ensure proper venting.

  • Cyclization: Once gas evolution ceases, remove the ice bath and heat the reaction to reflux (approx. 65°C) for 3 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] The generated alkoxide attacks the carbamate carbonyl. The tert-butyl group is eliminated as tert-butanol (or isobutylene/water).

  • Workup: Cool to RT. Quench carefully with saturated NH₄Cl solution. Extract with Ethyl Acetate.

  • Crystallization: The resulting 4-benzyl-2-oxazolidinone (D-configuration) is typically a crystalline solid. Recrystallize from EtOAc/Hexanes to ensure high optical purity (>99% ee).

Application Note: Peptide Isosteres (Hydroxyethylamine)

Context: Protease inhibitors (e.g., HIV, Renin, BACE1) often replace the scissile amide bond (-CO-NH-) with a non-cleavable hydroxyethylamine isostere (-CH(OH)-CH₂-N-). N-Boc-D-phenylalaninal is the standard starting material for the "P1" residue in these inhibitors [3].

Protocol Summary (Aldehyde to Epoxide):

  • Reagent: Use Trimethylsulfoxonium iodide (TMSOI) and NaH to generate the sulfur ylide.

  • Reaction: React the ylide with N-Boc-D-phenylalaninal (from Protocol A).

  • Product: This yields the N-Boc-amino epoxide.

  • Ring Opening: Nucleophilic attack of the epoxide with an amine (R-NH₂) yields the hydroxyethylamine isostere core.

Critical Insight: The stereochemistry of the epoxide formation is governed by the chiral center of the aldehyde (Cram's Rule/Felkin-Anh model). Using the D-aldehyde typically yields the anti-amino epoxide as the major diastereomer.

Quality Control & Troubleshooting

ParameterSpecification / MethodCommon Failure ModeCorrective Action
Optical Rotation

(c=1, CHCl₃) for Alcohol
Value near 0° (Racemization)Check oxidation temp; Ensure base is not added too fast.
Aldehyde Stability Unstable at RT > 24hDegradation to acid or hydrateUse immediately; Store under Argon at -20°C.
Residual Water Karl Fischer < 0.1%Incomplete reactionDry DMSO/DCM over molecular sieves (3Å).
TLC Visualization Single spot (Rf ~0.3 Alcohol, ~0.6 Aldehyde)Smearing (Decomposition)Use neutralized silica (add 1% TEA to eluent).

References

  • Parikh, J. R., & Doering, W. v. E. (1967). Sulfur trioxide in the oxidation of alcohols by dimethyl sulfoxide.[2] Journal of the American Chemical Society, 89(21), 5505–5507. Link

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-Hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. Link (Note: Describes the utility of the auxiliary derived from these precursors).

  • Ghosh, A. K., et al. (2012). Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 55(21), 9352-9371. Link

  • Jurczak, J., et al. (1986). Oxidative conversions of N-protected amino alcohols. Tetrahedron, 42(2), 447-488. Link

Sources

Method

N-Boc-D-phenylalaninol in the synthesis of organocatalysts

Application Note: N-Boc-D-Phenylalaninol in the Synthesis of Chiral Organocatalysts Executive Summary N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a privileged chiral building block in the synthesis of non-metallic organ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Boc-D-Phenylalaninol in the Synthesis of Chiral Organocatalysts

Executive Summary

N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a privileged chiral building block in the synthesis of non-metallic organocatalysts. Unlike its L-isomer counterpart, which is ubiquitous in natural product synthesis, the D-isomer provides access to "mirror-image" chemical space, allowing researchers to target non-natural enantiomers of drug candidates.

This guide details the technical protocols for converting N-Boc-D-phenylalaninol into two classes of catalytic scaffolds:

  • Bifunctional Hydroxy-Thiourea Catalysts: For H-bond mediated asymmetric activation (e.g., Michael additions, Friedel-Crafts).

  • Chiral Oxazolidinones: As auxiliaries for diastereoselective alkylations and aldol reactions.

Key Technical Insight: The steric bulk of the benzyl side chain in D-phenylalaninol is critical for inducing facial selectivity in catalytic transition states, often outperforming alanine or valine derivatives in sterically demanding transformations.

Chemical Profile & Handling

Table 1: Physicochemical Properties

PropertySpecificationNotes
IUPAC Name tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamateConfiguration: (R)
CAS Number 106454-69-7Distinct from L-isomer (106454-68-6)
Molecular Weight 251.32 g/mol
Appearance White to off-white crystalline powder
Melting Point 87 – 90 °CSharp MP indicates high optical purity
Solubility Soluble in DCM, MeOH, EtOH, THFPoor solubility in Hexanes/Water
Storage 2–8 °C, DesiccatedHygroscopic; protect from moisture

Safety Advisory: While N-Boc-D-phenylalaninol is generally low-toxicity, the reagents used in its derivatization (TFA, isothiocyanates, sulfonyl chlorides) are hazardous. All protocols must be performed in a fume hood.

Protocol A: Synthesis of Bifunctional Hydroxy-Thiourea Catalyst

This protocol describes the synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((R)-1-hydroxy-3-phenylpropan-2-yl)thiourea . This "Schreiner-type" catalyst leverages the electron-withdrawing nature of the trifluoromethyl groups to enhance the acidity of the thiourea protons, strengthening H-bond activation.

Mechanism of Synthesis

The synthesis proceeds via a two-step sequence:

  • Acidolytic Deprotection: Removal of the Boc group to expose the primary amine.

  • Thiocarbamoylation: Nucleophilic addition of the free amine to an electron-deficient isothiocyanate.

Step-by-Step Methodology

Step 1: Boc-Deprotection

  • Dissolution: Dissolve N-Boc-D-phenylalaninol (10.0 mmol, 2.51 g) in anhydrous Dichloromethane (DCM, 20 mL).

  • Acid Addition: Cool to 0 °C. Slowly add Trifluoroacetic acid (TFA, 10 mL) dropwise over 15 minutes. Note: Gas evolution (isobutylene) will occur.

  • Reaction: Stir at room temperature (23 °C) for 2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hex) for disappearance of starting material.

  • Workup: Concentrate in vacuo to remove DCM and excess TFA.

  • Free Basing (Critical): Redissolve the residue in DCM (50 mL). Wash with saturated aqueous NaHCO3 (2 x 30 mL) until the aqueous layer is pH ~8-9.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the free amino alcohol (D-phenylalaninol) as a waxy solid or oil. Use immediately.

Step 2: Isothiocyanate Coupling

  • Setup: Dissolve the freshly prepared D-phenylalaninol (approx. 10 mmol) in anhydrous THF (30 mL).

  • Reagent Addition: Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (10.0 mmol, 1.85 mL) dropwise at room temperature.

  • Reaction: Stir for 4–6 hours. The reaction is typically exothermic and fast.

  • Purification: Evaporate the solvent. Recrystallize the crude solid from DCM/Hexanes or purify via flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

  • Yield: Expected yield 85–92%. Product should appear as a white crystalline solid.

Workflow Visualization

SynthesisWorkflow Start N-Boc-D-Phenylalaninol (Protected Precursor) Step1 Deprotection (TFA/DCM) Start->Step1 - Boc group Inter D-Phenylalaninol (Free Amine) Step1->Inter Neutralization (NaHCO3) Step2 Coupling (Ar-NCS, THF) Inter->Step2 + 3,5-(CF3)2PhNCS Final Chiral Hydroxy-Thiourea (Organocatalyst) Step2->Final Recrystallization

Figure 1: Synthetic workflow for the conversion of N-Boc-D-phenylalaninol to a bifunctional thiourea catalyst.

Protocol B: Synthesis of Chiral Oxazolidinones (Auxiliaries)

Oxazolidinones (Evans Auxiliaries) are usually synthesized from amino acids, but the N-Boc-amino alcohol offers a direct route.

Critical Stereochemical Warning:

  • Method A (Retention): Deprotection

    
     Phosgene/CDI cyclization retains the (R) configuration at the C4 position.
    
  • Method B (Inversion): Direct cyclization of the N-Boc alcohol using Mesyl Chloride (MsCl) and base proceeds via an

    
     attack of the carbamate oxygen on the activated alcohol. This inverts  the stereocenter, yielding the (S)-oxazolidinone from the (R)-alcohol.
    

Recommended Protocol (Method A - Retention of Configuration):

  • Deprotection: Generate D-phenylalaninol as described in Protocol A.

  • Cyclization:

    • Dissolve D-phenylalaninol (10 mmol) in dry Toluene (50 mL).

    • Add Diethyl carbonate (12 mmol) and K2CO3 (1 mmol, catalytic).

    • Reflux (110 °C) with a Dean-Stark trap to remove ethanol.

    • Result: (R)-4-benzyl-2-oxazolidinone.

Application Case Study: Asymmetric Michael Addition

Objective: Enantioselective addition of dimethyl malonate to trans-β-nitrostyrene. Catalyst: Hydroxy-Thiourea derived from Protocol A.

Reaction Setup:

  • Mix: In a vial, combine trans-β-nitrostyrene (0.5 mmol) and the Thiourea Catalyst (10 mol%, 0.05 mmol) in Toluene (1.0 mL).

  • Add Nucleophile: Add dimethyl malonate (0.75 mmol).

  • Stir: Agitate at room temperature for 24 hours.

  • Analysis: Purify by flash chromatography. Determine Enantiomeric Excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H).

Mechanistic Rationale: The catalyst operates via a Dual Activation Mode :

  • Thiourea Moiety: Forms dual hydrogen bonds with the nitro group of the electrophile (nitrostyrene), lowering the LUMO energy.

  • Hydroxyl Moiety: Directs the nucleophile or stabilizes the transition state via weak H-bonding, inducing facial selectivity.

Mechanistic Visualization

CatalyticCycle Cat Hydroxy-Thiourea Catalyst Complex Activated Complex (Dual H-Bonding) Cat->Complex Binds Nitro Group Substrate Nitroolefin (Electrophile) Substrate->Complex Product Chiral Michael Adduct Complex->Product Nucleophilic Attack (Facial Selective) Product->Cat Catalyst Release

Figure 2: Dual H-bond activation mode of the thiourea catalyst in asymmetric Michael addition.

References

  • Takemoto, Y. (2005). Recognition and activation by organocatalysts.[1][2] Organic & Biomolecular Chemistry, 3(24), 4299-4306.

  • Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673.

  • Vakulya, B., Varga, S., Csámpai, A., & Soós, T. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters, 7(10), 1967-1969.

  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary. Organic Syntheses, 68, 83.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019371, tert-butyl N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]carbamate.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Boc-D-Phenylalaninol Synthesis

Core Directive & Scope This guide addresses the synthesis of N-Boc-D-phenylalaninol (CAS: 102223-78-5), a critical chiral building block. While several routes exist, this document focuses on the Mixed Anhydride Reduction...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Scope

This guide addresses the synthesis of N-Boc-D-phenylalaninol (CAS: 102223-78-5), a critical chiral building block. While several routes exist, this document focuses on the Mixed Anhydride Reduction method (Isobutyl chloroformate / N-Methylmorpholine / NaBH4). This route is the industry standard due to safety and cost advantages over LiAlH4 or Borane-DMS, but it is prone to specific, silent failures that compromise enantiomeric excess (ee) and chemical purity.

Troubleshooting Modules

Module 1: The Racemization Crisis (Enantiomeric Erosion)

Symptom: Final product shows low optical rotation or chiral HPLC reveals significant L-isomer (if starting with D) or D-isomer (if starting with L).

Technical Analysis: Racemization in this synthesis rarely occurs during the reduction step itself. It occurs during the activation step (formation of the mixed anhydride).[1]

  • Mechanism: The mixed anhydride intermediate is prone to cyclization into a 2-alkoxy-5(4H)-oxazolone (azlactone).

  • The Driver: The C-2 proton of the oxazolone is highly acidic. In the presence of tertiary amines, this proton is abstracted, leading to a resonance-stabilized enolate that destroys the stereocenter.

  • Causality:

    • Base Strength: Triethylamine (TEA) is too strong and sterically unhindered, promoting proton abstraction.

    • Temperature: Activation above -5°C accelerates oxazolone formation.

    • Time: Long activation times (>15 mins) before hydride addition favor the thermodynamic oxazolone trap over the kinetic mixed anhydride.

Diagnostic Q&A:

QuestionDiagnostic CheckCorrective Action
Which base did you use? If TEA or DIPEASwitch to N-Methylmorpholine (NMM) . Its lower basicity (pKa ~7.4) and steric bulk minimize proton abstraction.
What was the activation temp? If > -5°CMaintain -10°C to -15°C strictly during chloroformate addition.
How long was activation? If > 20 minsReduce activation time to 1-2 minutes . Add NaBH4 immediately after mixed anhydride formation.
Module 2: The "Wrong Carbon" Attack (Regioselectivity & Impurities)

Symptom: LC-MS shows persistent starting material (N-Boc-Phe-OH) or a lipophilic impurity matching the isobutyl ester (M+56 relative to product).

Technical Analysis: The mixed anhydride has two electrophilic carbonyl sites susceptible to nucleophilic attack:

  • Path A (Desired): Hydride attacks the acyl carbonyl

    
     Reduces to alcohol.
    
  • Path B (Undesired): Hydride attacks the carbonate carbonyl

    
     Releases CO2, isobutanol, and regenerates the starting carboxylic acid .
    
    • Note: NaBH4 cannot reduce the free carboxylate anion generated in Path B, leaving it as a contaminant.

  • Path C (Side Reaction): The isobutanol released (from the leaving group) reacts with the mixed anhydride to form the Isobutyl Ester (N-Boc-Phe-OiBu).

Diagnostic Q&A:

QuestionDiagnostic CheckCorrective Action
Is starting material remaining? High acid content in crudeRegioselectivity failure. Ensure the reaction is kept cold (-15°C). Steric bulk of Isobutyl Chloroformate (IBCF) usually directs attack to the acyl carbon, but Ethyl Chloroformate is less selective. Stick to IBCF.
Is there an ester impurity? Peak at R_t > ProductSlow Reduction. The mixed anhydride is reacting with the liberated isobutanol. Increase stirring speed during NaBH4 addition (dropwise as solution in water/THF) to ensure rapid reduction.
Module 3: Cyclization & Migration (Stability Issues)

Symptom: Loss of the Boc group signal in NMR, or appearance of a cyclic species (Oxazolidinone).

Technical Analysis:

  • Oxazolidinone Formation: Under strongly basic conditions or high heat, the carbamate nitrogen can attack the newly formed alcohol carbon (if activated) or the carbonyl can cyclize, expelling t-butanol.

  • O-Boc Migration: In the presence of base (during workup), the Boc group can migrate from the Nitrogen to the Oxygen (N

    
    O migration), forming the O-Boc amine salt.
    

Diagnostic Q&A:

QuestionDiagnostic CheckCorrective Action
Did you heat the workup? T > 40°CAvoid heat. N-Boc amino alcohols are sensitive. Remove solvents at <35°C.
What was the quench pH? pH > 10Base Catalysis. Quench with mild acid (Citric acid or KHSO4) to neutralize the NMM. Do not use strong hydroxides for prolonged periods.

Visualized Pathways

Figure 1: Mechanistic Divergence & Racemization

This diagram illustrates the critical "fork in the road" between successful reduction and the racemizing oxazolone pathway.

G Start N-Boc-D-Phenylalanine Base Base (NMM vs TEA) Start->Base MixedAnh Mixed Anhydride (Intermediate) Base->MixedAnh Isobutyl Chloroformate -15°C RedAgent NaBH4 Reduction MixedAnh->RedAgent Fast Addition < 5 mins Oxazolone 2-Alkoxy-5(4H)-oxazolone (Azlactone) MixedAnh->Oxazolone Slow Addition High Temp (>0°C) WrongRegio Attack at Carbonate MixedAnh->WrongRegio Steric Failure Product N-Boc-D-Phenylalaninol (Target) RedAgent->Product Path A: Acyl Attack Enolate Stabilized Enolate (Planar/Achiral) Oxazolone->Enolate Base Abstraction (TEA) Racemic Racemic Mixture (DL-Product) Enolate->Racemic Ring Opening StartRegen Regenerated Acid + Isobutanol WrongRegio->StartRegen Path B: Carbonate Attack

Caption: Figure 1. The kinetic competition between reduction (green) and racemization/regio-errors (red) depends heavily on temperature and base sterics.

Standardized Protocol (High-Fidelity)

Objective: Synthesis of N-Boc-D-phenylalaninol with >99% ee and >95% purity.

Reagents:

  • N-Boc-D-Phenylalanine (1.0 equiv)

  • N-Methylmorpholine (NMM) (1.0 equiv)

  • Isobutyl Chloroformate (IBCF) (1.0 equiv)

  • NaBH4 (3.0 equiv)

  • Solvents: DME (Dimethoxyethane) or THF (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge N-Boc-D-Phe (10 g, 37.7 mmol) and THF (100 mL) into a dry flask under Nitrogen. Cool to -15°C (Ice/Salt or Glycol bath).

  • Base Addition: Add NMM (4.15 mL, 37.7 mmol) via syringe. Stir for 5 mins.

  • Activation (Critical): Add IBCF (4.9 mL, 37.7 mmol) dropwise over 5 minutes. Maintain temp < -10°C.

    • Checkpoint: A white precipitate (NMM·HCl) will form immediately.

    • Timing: Stir for exactly 1-2 minutes after addition is complete. Do not wait longer.

  • Reduction: Remove the precipitate via rapid filtration (optional but recommended for purity) OR proceed directly. Add NaBH4 (4.3 g, 113 mmol) dissolved in minimal water (or add solid if using methanol cosolvent, though water/THF is safer).

    • Note: Gas evolution (H2) will be vigorous.

  • Quench: Stir at 0°C for 30 mins. Quench carefully with 1M Citric Acid or KHSO4 solution. Avoid HCl (removes Boc).

  • Workup: Extract with Ethyl Acetate. Wash organic layer with NaHCO3 (sat) and Brine. Dry over Na2SO4.[2]

  • Purification: Recrystallize from Ethyl Acetate/Hexanes if necessary.

References

  • Rodriguez, M., et al. (1991). "A Simple and Efficient Method for the Preparation of N-Boc-Amino Alcohols."[3] Tetrahedron Letters, 32(7), 923-926. Link

  • Kokotos, G. (1990). "A Convenient One-Pot Conversion of N-Protected Amino Acids to Amino Alcohols."[3] Synthesis, 1990(4), 299-301. Link

  • Benoiton, N. L. (1983). "Oxazol-5(4H)-one formation from N-alkoxycarbonylamino acids." The Chemistry of Peptide Synthesis, CRC Press.
  • Foley, M. A., et al. (2022). "Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate." Organic Syntheses, 99, 274-285.[4] Link (Discusses stability and oxazolidinone byproducts).

Sources

Optimization

Technical Support Center: Optimizing N-Boc Protection of D-Phenylalaninol

Welcome to the Technical Support Center for the N-Boc protection of D-phenylalaninol. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance, troubleshooting strat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the N-Boc protection of D-phenylalaninol. As Senior Application Scientists, we have compiled this guide to provide you with in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal yields and purity in your experiments.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during the N-Boc protection of D-phenylalaninol.

Issue 1: Low or No Product Formation

Observed Result: TLC analysis shows a significant amount of unreacted D-phenylalaninol and no, or very faint, product spot.

Potential Causes & Solutions:

  • Cause A: Inactive Di-tert-butyl dicarbonate (Boc₂O)

    • Explanation: Boc anhydride is sensitive to moisture and can hydrolyze over time, rendering it inactive.

    • Solution:

      • Always use a fresh bottle of Boc₂O or one that has been properly stored under anhydrous conditions.

      • If you suspect your reagent is old, perform a small-scale control reaction with a simple amine of known reactivity to test its efficacy.

  • Cause B: Insufficient Base or Incorrect Base Choice

    • Explanation: A base is typically used to neutralize the acidic byproduct formed during the reaction, driving the equilibrium towards the product. For amino alcohols, the choice of base is critical to avoid side reactions.

    • Solution:

      • Ensure you are using at least a stoichiometric equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA).

      • Avoid strong bases like sodium hydroxide (NaOH) in organic solvents if possible, as this can promote side reactions with the hydroxyl group. If using biphasic conditions with NaOH, careful control of stoichiometry and temperature is crucial.[1][2]

      • Consider using a milder base like sodium bicarbonate if you are experiencing significant side product formation.

  • Cause C: Inappropriate Solvent

    • Explanation: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.

    • Solution:

      • Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used and effective solvents for this reaction.[3]

      • Ensure your solvent is anhydrous, as water can react with Boc₂O.

Issue 2: Formation of Multiple Products (Low Selectivity)

Observed Result: TLC plate shows the desired product spot, but also significant spots corresponding to side products.

Potential Causes & Solutions:

  • Cause A: O-Acylation of the Hydroxyl Group

    • Explanation: The hydroxyl group of D-phenylalaninol is also nucleophilic and can react with Boc₂O to form an O-Boc protected byproduct. This is more likely to occur under harsh conditions or with certain catalysts.

    • Solution:

      • Control Reaction Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to favor N-acylation over O-acylation.

      • Slow Addition of Boc₂O: Add the Boc anhydride solution dropwise to the reaction mixture to maintain a low concentration of the acylating agent, which can improve selectivity.

      • Avoid DMAP as a Catalyst: While 4-dimethylaminopyridine (DMAP) can accelerate the reaction, it is a potent acylation catalyst and can significantly promote O-acylation.[4] If you are observing O-acylation, omit DMAP from your reaction.

  • Cause B: Di-Boc Protection

    • Explanation: The newly formed carbamate can be further acylated to form a di-Boc protected amine. This is more prevalent with an excess of Boc₂O and a strong acylation catalyst.

    • Solution:

      • Stoichiometry Control: Use a slight excess (1.05-1.2 equivalents) of Boc₂O. A large excess should be avoided.

      • Avoid DMAP: As with O-acylation, DMAP can promote the formation of the di-Boc product.

Issue 3: Difficult Purification

Observed Result: The crude product is an oil that is difficult to crystallize, or column chromatography results in poor separation of the product from starting material or byproducts.

Potential Causes & Solutions:

  • Cause A: Similar Polarity of Product and Starting Material

    • Explanation: D-phenylalaninol and N-Boc-D-phenylalaninol can have close Rf values on a TLC plate, making chromatographic separation challenging.

    • Solution:

      • Optimize TLC Solvent System: Experiment with different solvent systems (e.g., varying ratios of ethyl acetate/hexane, or adding a small amount of methanol or triethylamine) to achieve better separation on the TLC plate before attempting column chromatography.

      • Aqueous Work-up: A thorough aqueous work-up can help remove some impurities. Washing the organic layer with a mild acid (e.g., dilute HCl) can remove unreacted D-phenylalaninol and the base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.

  • Cause B: Presence of tert-Butanol

    • Explanation: tert-Butanol is a byproduct of the reaction and can make the product oily and difficult to purify.

    • Solution:

      • Evaporation under High Vacuum: After the aqueous work-up, concentrate the organic layer and then place the crude product under high vacuum for an extended period to remove residual tert-butanol and solvent.

      • Crystallization: N-Boc-D-phenylalaninol is often a crystalline solid.[5] Attempt to crystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-Boc protection of D-phenylalaninol?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the D-phenylalaninol amine group attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide and tert-butanol, driving the reaction to completion.[1]

Q2: Do I always need to use a base for this reaction?

A2: While the reaction can proceed without a base, it is generally recommended to use one. A non-nucleophilic base like triethylamine (TEA) is commonly used to neutralize the acidic proton on the nitrogen after it attacks the Boc anhydride. This prevents the formation of an ammonium salt and ensures the amine remains nucleophilic throughout the reaction, leading to higher yields and faster reaction times.[1][3]

Q3: What is the ideal stoichiometry of reactants?

A3: A good starting point is to use a slight excess of di-tert-butyl dicarbonate (1.05-1.2 equivalents) relative to D-phenylalaninol (1.0 equivalent). The base, such as triethylamine, should be used in at least a stoichiometric amount (1.0-1.2 equivalents).

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (D-phenylalaninol) from the product (N-Boc-D-phenylalaninol). The product will be less polar and have a higher Rf value than the starting material. Staining with ninhydrin can be helpful, as it will stain the primary amine of the starting material but not the protected product.

Q5: What are the typical reaction conditions (temperature and time)?

A5: The reaction is typically performed at 0 °C to room temperature. Starting the reaction at 0 °C and then allowing it to warm to room temperature can help control the initial exotherm and improve selectivity. The reaction time can vary from a few hours to overnight, depending on the scale and specific conditions. It is best to monitor the reaction by TLC until the starting material is consumed.

Experimental Protocols

Standard Protocol for N-Boc Protection of D-Phenylalaninol
  • To a solution of D-phenylalaninol (1.0 eq) in dichloromethane (DCM, approximately 0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred solution of D-phenylalaninol over 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent).

  • Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterRecommended ConditionRationale
D-phenylalaninol 1.0 equivalentLimiting reagent.
Di-tert-butyl dicarbonate 1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the starting material.
Base (Triethylamine) 1.1 - 1.2 equivalentsNeutralizes the acidic byproduct, driving the reaction forward.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solubility for reactants and inert under reaction conditions.
Temperature 0 °C to Room TemperatureLower temperature improves selectivity against O-acylation.
Reaction Time 2 - 12 hoursMonitor by TLC for completion.

Visualizations

Reaction Mechanism

ReactionMechanism D_PheOH D-Phenylalaninol Intermediate Tetrahedral Intermediate D_PheOH->Intermediate Nucleophilic Attack Boc2O Boc Anhydride Boc2O->Intermediate Product N-Boc-D-phenylalaninol Intermediate->Product Collapse Byproducts CO₂ + t-BuOH Intermediate->Byproducts Elimination ExperimentalWorkflow A Dissolve D-Phenylalaninol and TEA in DCM B Cool to 0 °C A->B C Add Boc₂O solution dropwise B->C D Stir at Room Temperature C->D E Monitor by TLC D->E F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F Reaction Complete G Dry and Concentrate F->G H Purify (Column or Recrystallization) G->H TroubleshootingTree Start Low Yield or Incomplete Reaction? Cause1 Check Boc₂O Activity Start->Cause1 Yes MultipleProducts Multiple Products Observed? Start->MultipleProducts No Cause2 Review Base Stoichiometry and Choice Cause1->Cause2 Cause3 Ensure Anhydrous Solvent Cause2->Cause3 SideReaction1 O-acylation? -> Lower Temp, Avoid DMAP MultipleProducts->SideReaction1 Yes SideReaction2 Di-Boc protection? -> Check Boc₂O Stoichiometry SideReaction1->SideReaction2

Caption: A decision tree for troubleshooting common issues.

References

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. [Link]

  • Google Patents. CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Bhattacharya, S. et al. (2011). Der Pharma Chemica, 3(3):174-188. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Procuring N-Boc-D-phenylalaninol: A Guide for Researchers and Manufacturers. [Link]

  • Baptista, R. M. F., et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC. [Link]

  • Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • American Chemical Society. Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. [Link]

  • ResearchGate. Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... [Link]

  • National Institutes of Health. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC. [Link]

  • National Institutes of Health. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP). [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-Boc-D-phenylalaninol

Welcome to the technical support center for the purification of N-Boc-D-phenylalaninol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this cruc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-Boc-D-phenylalaninol. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this crucial building block in high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively. We will move beyond simple step-by-step instructions to a deeper understanding of the purification process, ensuring you can adapt and overcome challenges in your own laboratory setting.

N-Boc-D-phenylalaninol is a chiral intermediate widely used in the synthesis of pharmaceuticals and complex organic molecules. While its synthesis—typically involving the reduction of N-Boc-D-phenylalanine or the direct protection of D-phenylalaninol—is straightforward, isolating the final product in a pure, crystalline form can be a significant bottleneck. This guide addresses the most common issues encountered during its purification.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a persistent oil or waxy solid, not the expected white crystalline powder. What is causing this and how can I induce crystallization?

A: This is the most frequently encountered issue. The failure of N-Boc-D-phenylalaninol to crystallize is almost always due to the presence of impurities that act as "crystallization inhibitors."

  • Causality: The primary culprits are residual solvents from the reaction or workup, particularly tert-butanol , a byproduct of the Boc-protection reaction.[1] Even trace amounts can significantly lower the material's melting point and disrupt the formation of a crystal lattice. Other impurities like unreacted starting materials or excess reagents also contribute. Many Boc-protected amino acid derivatives are initially obtained as oils before a specific procedure is used to solidify them.[2][3]

  • Troubleshooting & Protocol:

    • Rigorous Solvent Removal: Ensure your crude oil is free of volatile impurities. After the initial concentration on a rotary evaporator, connect the flask to a high-vacuum line for several hours. Gentle heating (30-40°C) can aid this process. The goal is to remove every trace of solvents like ethyl acetate, dichloromethane, and especially tert-butyl alcohol.[1]

    • Trituration/Pulping: This technique involves stirring the crude oil with a solvent in which the desired product is insoluble (or sparingly soluble), but the impurities are soluble.

      • Recommended Solvents: n-Hexane, diethyl ether, or a mixture of the two are excellent choices.[2][3][4]

      • Step-by-Step Protocol for Trituration: a. Place the crude oil in a flask with a stir bar. b. Add a small volume of cold n-hexane (e.g., 5-10 mL per gram of crude product). c. Stir the mixture vigorously at room temperature or in an ice bath. The oil should gradually transform into a fine white precipitate. This process can take anywhere from 30 minutes to several hours. d. If solidification does not occur, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.[1] e. For stubborn oils, adding a few seed crystals of pure N-Boc-D-phenylalaninol can be highly effective.[2][4] f. Once a solid has formed, continue stirring for another 30-60 minutes to ensure complete precipitation and washing of impurities. g. Collect the solid by vacuum filtration, wash with a small amount of cold hexane, and dry under high vacuum.

Q2: My TLC analysis shows multiple spots. How can I identify the product and key impurities?

A: Thin-Layer Chromatography (TLC) is your primary diagnostic tool. Understanding the relative polarities of the components is key to interpreting the chromatogram.

  • Component Identification by Polarity:

    • D-phenylalaninol (Starting Material): This is the most polar, non-UV active component (unless it has an aromatic ring). It will have a very low Rf value and will stain positive with ninhydrin (due to the primary amine).

    • N-Boc-D-phenylalaninol (Product): The Boc group significantly increases the lipophilicity, making it much less polar than the starting material. It will have a moderate to high Rf value and will not stain with ninhydrin.

    • Di-tert-butyl dicarbonate (Boc2O): This reagent is non-polar and will have a very high Rf value.

    • tert-Butanol: This byproduct is relatively polar but volatile and may not always be visible on TLC unless at high concentrations.

  • Diagnostic Protocol:

    • Co-spotting: Always run a TLC with separate lanes for your starting material, the reaction mixture, and a "co-spot" lane where both are applied to the same spot. This will definitively identify any remaining starting material.

    • Staining: After viewing under UV light, use multiple stains.

      • Ninhydrin: Stains primary/secondary amines (like D-phenylalaninol) purple or yellow. Your pure product spot should be ninhydrin-negative.

      • Potassium Permanganate (KMnO4): A general stain for compounds that can be oxidized, including alcohols. Both your product and starting material will likely give a yellow spot on a purple background.

Q3: How do I efficiently remove unreacted D-phenylalaninol and water-soluble byproducts?

A: An aqueous acidic wash during the workup is the most effective method.

  • Chemical Principle: N-Boc-D-phenylalaninol is a neutral compound and will remain in the organic phase. Unreacted D-phenylalaninol, being a primary amine, is basic. It will be protonated by a dilute acid (e.g., HCl, KHSO4) to form a water-soluble ammonium salt, which is then extracted into the aqueous layer.

  • Experimental Protocol: Extractive Workup

    • After the reaction is complete, quench the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl or 5% KHSO4 (2x): Removes unreacted D-phenylalaninol and any basic catalysts.

      • Saturated NaHCO3 (2x): Neutralizes the excess acid and removes any acidic byproducts. This also helps hydrolyze any remaining Boc-anhydride.

      • Brine (1x): Removes the bulk of the dissolved water from the organic layer.

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Q4: Crystallization failed to give me a pure product. When should I use column chromatography and what conditions are recommended?

A: If crystallization or trituration fails to remove impurities (e.g., a byproduct with very similar polarity to your product), flash column chromatography is the next logical step.

  • Decision Rationale: Chromatography is warranted when your TLC shows impurities with Rf values close to that of your product (ΔRf < 0.2). It is a more powerful but also more time-consuming and lower-yielding technique than crystallization.

  • Column Conditions:

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

    • Mobile Phase (Eluent): The goal is to find a solvent system that gives your product an Rf of ~0.3 for good separation. A gradient of ethyl acetate in hexanes is the most common starting point.

Impurity Type Recommended Solvent System Rationale
More Polar ImpuritiesStart with 10% EtOAc/Hexanes, gradually increase to 30-40%Elutes your less polar product first, leaving polar impurities on the column.
Less Polar ImpuritiesStart with 20-30% EtOAc/HexanesElutes the non-polar impurities first, then your product.
General Purpose5% Methanol in Dichloromethane (DCM)A more polar system effective for many Boc-protected amino alcohols.[5]
Purification Workflow & Decision Diagram

The following diagram outlines a typical decision-making process for purifying N-Boc-D-phenylalaninol.

PurificationWorkflow cluster_start Initial State cluster_workup Phase 1: Initial Cleanup cluster_analysis Phase 2: Analysis & Decision cluster_purification Phase 3: Final Purification cluster_end Final Product ReactionMixture Crude Reaction Mixture Workup Aqueous Workup (Acid/Base Washes) ReactionMixture->Workup Concentrate Concentrate & Dry (High Vacuum) Workup->Concentrate CrudeProduct Crude Product (Oil or Solid) Concentrate->CrudeProduct TLC TLC Analysis CrudeProduct->TLC Decision Assess Purity TLC->Decision Crystallize Crystallization / Trituration Decision->Crystallize Minor Impurities Column Column Chromatography Decision->Column Close-running Impurities PureProduct Pure Crystalline Solid Decision->PureProduct  Clean Single Spot Crystallize->PureProduct Column->PureProduct

Caption: Decision tree for N-Boc-D-phenylalaninol purification.

Summary of Physical Properties
PropertyValueSource(s)
Molecular Formula C14H21NO3[6][7]
Molecular Weight 251.32 g/mol [6][7]
Appearance White to off-white crystalline solid[8][9]
Melting Point 92-98 °C (L-enantiomer)[8]
Optical Rotation [α]20D ~ -27° (c=1 in Methanol) (L-enantiomer)[8]
References
  • Bhattacharya, S. et al. (2011). Synthesis, characterization and antimicrobial activities of some new dehydro-peptide derivatives. Der Pharma Chemica, 3(3), 174-188. [Link]

  • Shandong Jincheng Courage Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. CN112661672A.
  • Pozdnev, V. F. (1984). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 62, 198. [Link]

  • Ma, J. et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Martins, P. et al. (2022). Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers. RSC Advances, 12(8), 4529-4538. [Link]

  • Various Authors. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. [Link]

  • Shandong Jincheng Kerui Chemical Co Ltd. (2021). Crystallization method of Boc-amino acid. Patsnap. [Link]

  • National Center for Biotechnology Information. (n.d.). N-Boc-DL-phenylalaninol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-((2R)-1-hydroxy-3-phenylpropan-2-yl)carbamate. PubChem Compound Database. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]

  • Martins, P. et al. (2022). Self-assembly of Boc-p-nitro-l-phenylalanyl-p-nitro-l-phenylalanine and Boc-l-phenylalanyl-l-tyrosine in solution and into piezoelectric electrospun fibers. RSC Publishing. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). [Link]

  • Zhao, M. et al. (2012). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. [Link]

Sources

Optimization

challenges in removing the Boc group in the presence of acid-sensitive functionalities

Topic: Challenges in removing the Boc group in the presence of acid-sensitive functionalities Role: Senior Application Scientist, Technical Support Division Welcome to the Advanced Synthesis Technical Support Center. Cas...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in removing the Boc group in the presence of acid-sensitive functionalities Role: Senior Application Scientist, Technical Support Division

Welcome to the Advanced Synthesis Technical Support Center.

Case ID: BOC-DEP-001 Subject: Selective Boc Removal in Polyfunctional Substrates

You are likely here because the "standard" protocol (TFA/DCM or HCl/Dioxane) has failed you. It has either alkylated your electron-rich residues (Trp, Met, Tyr) or hydrolyzed your hard-won acid-sensitive protecting groups (acetals, silyl ethers, trityl groups).

Removing a Boc group is thermodynamically easy but kinetically messy. The challenge is not the cleavage of the carbamate, but the management of the resulting tert-butyl cation .

Below are the three validated workflows for high-fidelity Boc removal.

Module 1: The Scavenger Suite (Optimized Brønsted Acid)

Best For: Peptides containing Met, Trp, Cys, or Tyr. The Problem: The tert-butyl cation (


) generated during acidolysis is a potent electrophile. Without a trap, it will alkylate nucleophilic side chains (irreversible damage).
Technical Insight: The "Silane Sponge"

Old protocols use anisole or thioanisole. We recommend Triethylsilane (TES) . unlike thioanisole, which forms a reversible sulfonium salt, TES reduces the


 cation to isobutane (gas) and isobutylene, which bubble out of the reaction. This drives the equilibrium forward and prevents re-alkylation.
Mechanism of Action

BocScavenging Boc Boc-Amine Inter Protonated Intermediate Boc->Inter + H+ Cation t-Butyl Cation (Electrophile) Inter->Cation Fragmentation Product Amine Salt Inter->Product SideRxn Alkylated Side-Product Cation->SideRxn + Nucleophile (Trp/Met) Gas Isobutane (Gas) (Irreversible) Cation->Gas + Et3SiH (Scavenger)

Figure 1: The kinetic fate of the tert-butyl cation. Triethylsilane (TES) intercepts the cation, reducing it to inert gas.[1]

Protocol A: The "Silane Sponge" Method
  • Dissolve substrate (1 mmol) in DCM (2 mL).

  • Add Triethylsilane (TES) (2–5 eq). Do not skip this.

  • Add Trifluoroacetic acid (TFA) (2 mL). Final ratio 1:1 DCM:TFA.

  • Stir at room temperature for 30–60 min.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

Module 2: The Lewis Acid "Scalpel" (TMSOTf)

Best For: Substrates with Silyl Ethers (TBDMS, TBDPS) or Acetals . The Problem: Protic acids (H+) protonate ether oxygens, leading to hydrolysis. The Solution: Trimethylsilyl triflate (TMSOTf) activates the Boc carbonyl without releasing free protons, provided a base is present.

Technical Insight: The Lutidine Buffer

TMSOTf is a powerful Lewis acid. Alone, it will strip everything. However, when buffered with 2,6-lutidine , it becomes highly selective. The lutidine scavenges any adventitious protons (forming a non-nucleophilic salt) but does not inhibit the silylation of the Boc carbonyl.

Protocol B: TMSOTf Selective Cleavage
  • Dissolve substrate (1 mmol) in anhydrous DCM (5 mL) under inert atmosphere (

    
    /Ar).
    
  • Cool to 0 °C.

  • Add 2,6-Lutidine (1.5 mmol, 1.5 eq).

  • Add TMSOTf (1.0–1.2 mmol, 1.0–1.2 eq) dropwise.

    • Note: If the reaction stalls, warm to RT.

  • Quench with saturated aqueous

    
    .
    
  • Extract with DCM.

Why this works: The Boc group is converted to a TMS-carbamate, which is then hydrolyzed during the aqueous workup. Your TBDMS ethers remain untouched because the reaction environment is anhydrous and non-protic.

Module 3: The Zinc Bromide "Soft" Touch

Best For: Substrates with tert-Butyl Esters or extremely sensitive scaffolds. The Problem: Differentiating between a Boc group (N-tBu carbamate) and a tert-butyl ester (O-tBu ester) is chemically difficult; both rely on the stability of the t-butyl cation. The Solution: Zinc Bromide (


) in DCM.[2][3][4]
Technical Insight: Chelation Control

 is a mild Lewis acid that coordinates to the carbamate oxygen. The mechanism is much slower than TFA or TMSOTf (often 12–24h), but this kinetic sluggishness provides the window for selectivity. It cleaves N-Boc while leaving tert-butyl esters intact.
Protocol C: ZnBr2 Selective Deprotection
  • Suspend anhydrous

    
     (5.0 eq) in DCM (10 mL per mmol substrate).
    
    • Tip:

      
       is hygroscopic. Weigh it quickly or use a glovebox.
      
  • Add substrate.

  • Stir vigorously at room temperature for 12–24 hours.

    • Monitoring: The reaction is heterogeneous. TLC is essential.

  • Workup: Add water. The

    
     dissolves into the aqueous layer. Extract organic layer with DCM.[2]
    

Decision Matrix: Reagent Compatibility

Use this table to select the correct protocol for your specific functional groups.

Functional GroupProtocol A (TFA/TES)Protocol B (TMSOTf/Lutidine)Protocol C (

)
Boc (Target) Cleaved Cleaved Cleaved
t-Butyl EsterCleavedStableStable
TBDMS EtherCleavedStable Stable
TBDPS EtherStableStable Stable
Acetal/KetalCleavedStable Stable
Trityl (N/O)CleavedLabileLabile
Benzyl EsterStableStableStable
FmocStableStableStable

Troubleshooting Workflow

Troubleshooting Start Start: Boc Removal Issue Q1 Are acid-sensitive groups (Silyl, Acetal) present? Start->Q1 Q2 Is a t-Butyl Ester present? Q1->Q2 Yes Q3 Are electron-rich residues (Trp, Met) present? Q1->Q3 No SolB Use Protocol B (TMSOTf + 2,6-Lutidine) Q2->SolB No SolC Use Protocol C (ZnBr2 in DCM) Q2->SolC Yes (Critical Selectivity) SolA Use Protocol A (TFA + Triethylsilane) Q3->SolA Yes (Scavenger Essential) Q3->SolA No (Standard TFA)

Figure 2: Logic gate for selecting the appropriate deprotection reagent based on substrate complexity.

References

  • Lundt, B. F., et al. "Selective removal of the t-butyloxycarbonyl group." International Journal of Peptide and Protein Research, 1978. (Establishes the scavenger mechanism).

  • Sakaitani, M., & Ohfune, Y. "Syntheses of 2,6-dideoxy-2,6-imino-7-O-(.beta.-D-glucopyranosyl)-D-glycero-L-gulo-heptitol." Journal of the American Chemical Society, 1990. (Establishes TMSOTf/Lutidine for silyl ether preservation).

  • Wu, Y.-q., et al. "Selective cleavage of Boc in the presence of tert-butyl esters." Tetrahedron Letters, 2000. (ZnBr2 selectivity).

  • Mehta, A., et al. "Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger."[5][6] Tetrahedron Letters, 1992.[5] (Superiority of Silanes).

Sources

Troubleshooting

Technical Support Center: Enhancing Stereoselectivity with N-Boc-D-phenylalaninol

Welcome to the technical support center for improving stereoselectivity in reactions utilizing N-Boc-D-phenylalaninol. This guide is designed for researchers, scientists, and professionals in drug development who are lev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving stereoselectivity in reactions utilizing N-Boc-D-phenylalaninol. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this versatile chiral building block in their synthetic endeavors. Here, we move beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues and optimizing your reaction conditions for superior stereochemical control.

Section 1: Troubleshooting Guide - Navigating Challenges in Stereoselectivity

This section addresses specific problems you might encounter when using N-Boc-D-phenylalaninol as a chiral auxiliary or as a precursor for chiral catalysts. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Question 1: I am observing low diastereoselectivity in the addition of a Grignard reagent to an aldehyde using an N-Boc-D-phenylalaninol-derived chiral auxiliary. What are the likely causes and how can I improve the outcome?

Answer: Low diastereoselectivity in such reactions often points to issues with the formation of a well-defined transition state. Here’s a breakdown of potential causes and actionable solutions:

  • Causality: The stereochemical outcome of Grignard additions to carbonyls is highly dependent on the chelation between the chiral auxiliary, the carbonyl substrate, and the magnesium metal center. A poorly organized transition state will lead to a mixture of diastereomers.

  • Troubleshooting Steps:

    • Solvent Choice is Critical: The coordinating ability of your solvent plays a pivotal role.

      • Insight: Non-coordinating solvents like toluene or dichloromethane (DCM) are often preferred as they minimize interference with the desired chelation-controlled transition state. Highly coordinating solvents like tetrahydrofuran (THF) can compete for coordination sites on the magnesium, leading to a less rigid and less selective transition state.

      • Action: If you are using THF, consider switching to toluene or DCM. If solubility is an issue, a mixture of solvents can be explored.

    • Temperature Management: Grignard reactions are exothermic, and temperature fluctuations can significantly impact selectivity.

      • Insight: Lower temperatures generally favor the more ordered transition state, leading to higher diastereoselectivity.[1]

      • Action: Conduct your reaction at a lower temperature, such as -78 °C. Ensure slow, dropwise addition of the Grignard reagent to maintain a consistent low temperature throughout the reaction.

    • Nature of the Grignard Reagent: The steric bulk and reactivity of the Grignard reagent are important factors.

      • Insight: While highly reactive Grignard reagents can be less selective, sometimes a more sterically demanding Grignard reagent can enhance facial selectivity.

      • Action: If possible, consider using a bulkier Grignard reagent. However, be mindful that this could also impact the reaction rate.

    • Lewis Acid Additives: The addition of a Lewis acid can enhance the organization of the transition state.

      • Insight: Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity and promoting a more rigid, chelated transition state.

      • Action: The use of Lewis acids like ZnCl₂, Ti(OiPr)₄, or MgBr₂·OEt₂ should be screened to identify the optimal additive for your specific substrate.

Question 2: My Corey-Bakshi-Shibata (CBS) reduction using an oxazaborolidine catalyst derived from N-Boc-D-phenylalaninol is giving a low enantiomeric excess (ee). What should I investigate?

Answer: The CBS reduction is a powerful tool for the asymmetric reduction of ketones, but its success hinges on the integrity of the catalyst and the reaction conditions. Here are the key areas to troubleshoot for low ee:

  • Causality: The enantioselectivity of the CBS reduction is dictated by the precise coordination of the ketone to the chiral oxazaborolidine-borane complex. Any factor that disrupts this coordination will erode the enantioselectivity.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: Water is a known poison for the CBS catalyst.

      • Insight: Water can hydrolyze the oxazaborolidine catalyst and the borane reagent, leading to a non-catalytic, non-selective reduction pathway. The presence of water has been shown to have a significant effect on enantiomeric excesses.[2][3]

      • Action: Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Preparation and Purity: The quality of your N-Boc-D-phenylalaninol and the subsequent oxazaborolidine catalyst is paramount.

      • Insight: Impurities in the starting amino alcohol can lead to the formation of catalytically inactive or less selective species.

      • Action: Use high-purity N-Boc-D-phenylalaninol. If preparing the catalyst in situ, ensure the reaction with the borane source goes to completion.

    • Reaction Temperature: As with many stereoselective reactions, temperature is a critical parameter.

      • Insight: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer.[3]

      • Action: Perform the reduction at 0 °C, -20 °C, or even -78 °C. The optimal temperature will be substrate-dependent and may require screening.

    • Borane Source: The choice of borane reagent can influence the outcome.

      • Insight: While BH₃·THF is commonly used, other borane sources like catecholborane can sometimes offer improved selectivity, especially at very low temperatures.[3]

      • Action: If you are experiencing issues with BH₃·THF, consider exploring catecholborane as an alternative.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the practical aspects of working with N-Boc-D-phenylalaninol in stereoselective synthesis.

Q1: Can I prepare the CBS catalyst from N-Boc-D-phenylalaninol in situ?

A1: Yes, in situ preparation is a common and convenient method.[4][5][6] This involves reacting N-Boc-D-phenylalaninol with a borane source (e.g., BH₃·THF) in the reaction flask prior to the addition of the ketone substrate. This approach avoids the need to isolate and handle the often moisture-sensitive oxazaborolidine catalyst.

Q2: How does the Boc protecting group on D-phenylalaninol influence stereoselectivity?

A2: The tert-butoxycarbonyl (Boc) group serves two primary functions in this context. Firstly, it protects the amine from unwanted side reactions. Secondly, its steric bulk plays a crucial role in directing the stereochemical outcome. In the case of a CBS catalyst, the bulky Boc group helps to create a well-defined chiral pocket around the active site, forcing the substrate to approach from a specific direction, thus leading to high enantioselectivity.

Q3: What is the effect of the solvent on the stability of the N-Boc group during the reaction?

A3: The N-Boc group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids. When using Lewis acids as additives, it is important to choose milder Lewis acids and to perform the reaction at low temperatures to avoid premature deprotection of the Boc group. Protic solvents are generally well-tolerated, but as mentioned earlier, the coordinating properties of the solvent can impact stereoselectivity.

Q4: Are there any specific analytical techniques recommended for determining the stereochemical purity of my products?

A4: Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and reliable methods for determining enantiomeric excess (ee) or diastereomeric ratio (dr). It is essential to use a chiral stationary phase that is appropriate for your class of compounds. For determining the relative and absolute stereochemistry, Nuclear Magnetic Resonance (NMR) spectroscopy (including NOE experiments) and X-ray crystallography are powerful techniques.

Section 3: Experimental Protocols and Data

This section provides a detailed protocol for a common application of N-Boc-D-phenylalaninol in asymmetric synthesis, along with a table of representative data to illustrate the impact of reaction parameters.

Protocol: Asymmetric Reduction of Acetophenone using a CBS Catalyst Derived from N-Boc-D-phenylalaninol

This protocol describes the in situ preparation of the oxazaborolidine catalyst and its use in the enantioselective reduction of acetophenone.

Step 1: Preparation of the CBS Catalyst (in situ)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-Boc-D-phenylalaninol (0.1 mmol).

  • Add anhydrous THF (5 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) (0.1 mL, 0.1 mmol) dropwise to the solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the oxazaborolidine catalyst.

Step 2: Asymmetric Reduction

  • To the freshly prepared catalyst solution at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 10 minutes.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, slowly quench the reaction by the dropwise addition of methanol (2 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (R)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Data Presentation: Impact of Reaction Parameters on Enantioselectivity

The following table summarizes the effect of temperature and solvent on the enantiomeric excess (ee) for the asymmetric reduction of a hypothetical ketone using a CBS catalyst derived from N-Boc-D-phenylalaninol.

EntrySolventTemperature (°C)Enantiomeric Excess (ee, %)
1THF2585
2THF092
3THF-2096
4Toluene095
5DCM094

Note: The data presented are illustrative and the optimal conditions will vary depending on the specific substrate.

Section 4: Visualizing the Mechanism of Stereocontrol

To better understand how N-Boc-D-phenylalaninol directs the stereochemical outcome, the following diagrams illustrate the key steps in a CBS reduction.

Diagram 1: Formation of the Oxazaborolidine Catalyst

G cluster_reactants Reactants cluster_catalyst Catalyst Formation N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol Oxazaborolidine Oxazaborolidine Catalyst N-Boc-D-phenylalaninol->Oxazaborolidine + BH3.THF - H2 BH3_THF BH3.THF G Catalyst Oxazaborolidine Catalyst Complex Catalyst-Borane Complex Catalyst->Complex + BH3 Borane BH3 Ketone Prochiral Ketone TS Ternary Transition State (Stereodetermining) Complex->TS + Ketone Product_Complex Product-Borane Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Workup

Caption: Mechanism of CBS reduction.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from chiral amino alcohols and borane. Journal of the Chemical Society, Chemical Communications, (7), 315–317. [Link]

  • Chem-Station. (2014). Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station International Edition. [Link]

  • Wikipedia contributors. (2023). Corey–Itsuno reduction. Wikipedia, The Free Encyclopedia. [Link]

  • Singh, V. K. (2006). A Convenient Method for the Preparation of Oxazaborolidine Catalysts in situ Using (S)-α,α-Diphenylpyrrolidinemethanol, Tetrabutylammonium Borohydride, and Methyl Iodide for the Asymmetric Reduction of Prochiral Ketones. Tetrahedron Letters, 47(25), 4271-4274. [Link]

  • YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. OChemOnline. [Link]

  • YouTube. (2020). Corey-Bakshi-Shibata (CBS) Reduction. Chemistry by Dr. Anand Bhardwaj. [Link]

  • Stellfeld, T. (2008). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. In Bifunctional Lewis Base Catalysis with Dual Activation. [Link]

  • Chkafa, N., & Aouf, C. (2009). A New Method for the Preparation of Oxazaborolidine Catalyst In Situ Using 1,2-Aminoalcohol, Sodium Borohydride, and Diodomethane. Letters in Organic Chemistry, 6(2), 143-146. [Link]

  • International Journal of Pharmaceutical and Research Sciences. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. [Link]

Sources

Optimization

Technical Support Center: Analytical Methods for N-Boc-D-Phenylalaninol

[1] From: Dr. Aris Thorne, Senior Application Scientist Subject: Comprehensive Analytical Control Strategy for N-Boc-D-Phenylalaninol Reference ID: TS-GUIDE-2024-BOC-PHE[1] Executive Summary N-Boc-D-phenylalaninol (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

From: Dr. Aris Thorne, Senior Application Scientist Subject: Comprehensive Analytical Control Strategy for N-Boc-D-Phenylalaninol Reference ID: TS-GUIDE-2024-BOC-PHE[1]

Executive Summary

N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral building block for HIV protease inhibitors and other peptide-mimetic drugs.[1] Its quality control is complicated by two main factors: optical purity (preventing the L-enantiomer) and kinetic stability (the Boc group is acid-labile and thermally sensitive).[1]

This guide moves beyond basic monographs. It addresses the "why" and "how" of detecting impurities that can silently compromise your downstream synthesis.[1]

Module 1: Chiral Purity Analysis (Enantiomeric Excess)

The Challenge: The D-enantiomer is the active scaffold. The L-enantiomer is a potent impurity that often co-crystallizes, making it invisible to melting point analysis.[1] The Solution: Normal Phase Chiral HPLC.

Standard Operating Procedure (SOP-CP-01)
ParameterSpecificationRationale
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)Amylose/Cellulose carbamate derivatives provide the necessary hydrogen bonding sites to discriminate the chiral center near the Boc group.[1]
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions for varying resolution.[1]
Mobile Phase n-Hexane : Isopropanol (90:10 v/v)Normal phase is preferred over Reverse Phase (RP) for Boc-amino alcohols to maximize the interaction with the chiral selector without hydrophobic interference.[1]
Flow Rate 1.0 mL/minOptimized for mass transfer in 5 µm particles.[1]
Temperature 25°CCritical: Higher temperatures (>30°C) reduce the enantioselectivity factor (

) for carbamates.[1]
Detection UV @ 254 nmThe phenyl ring provides strong absorbance here; Boc absorbance (210 nm) is unnecessary and prone to solvent noise.[1]
Troubleshooting Guide: Chiral Separation

Q: My enantiomers are co-eluting (single peak). What now?

  • Diagnosis: The mobile phase is likely too polar, masking the hydrogen bonding sites on the stationary phase.

  • Fix: Reduce Isopropanol content to 5% or switch to Ethanol. If using AD-H, switch to OD-H (or vice versa); their recognition mechanisms are complementary.[1]

Q: I see severe peak tailing on the major peak.

  • Diagnosis: Non-specific interaction between the hydroxyl group of the phenylalaninol and residual silanols on the silica support.

  • Fix: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase.[1] Note: For Boc-protected species, acidic modifiers are risky.[1] Use DEA first.

Q: The retention time is shifting run-to-run.

  • Diagnosis: Temperature fluctuation or solvent evaporation (hexane is volatile).[1]

  • Fix: Use a column thermostat. Pre-mix mobile phase in a closed flask rather than using on-line mixing for hexane/alcohol blends.[1]

Module 2: Chemical Purity & Related Substances

The Challenge: Detecting the "Silent Killers"—specifically the deprotected free amine (D-Phenylalaninol) and the over-oxidized acid (N-Boc-D-Phenylalanine).[1] The Solution: Reverse Phase HPLC (RP-HPLC) with gradient elution.[1][2]

Standard Operating Procedure (SOP-CP-02)
ParameterSpecificationRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µmHigh carbon load required to retain the hydrophobic Boc-phenyl ring complex.[1]
Mobile Phase A Water + 0.1% Phosphoric AcidAcidic pH keeps the free amine (impurity) protonated (

), reducing its retention time to elute it early.[1]
Mobile Phase B AcetonitrileStronger eluent for the hydrophobic N-Boc product.[1]
Gradient 10% B to 90% B over 20 minsSteep gradient required to separate the polar free amine from the non-polar Boc-protected alcohol.[1]
Detection UV @ 210 nmCritical: Unlike the chiral method, we need to see impurities that lack the phenyl ring (e.g., Boc fragments). 210 nm captures the amide bond.[1]
Troubleshooting Guide: Chemical Impurities

Q: I see a "ghost peak" that grows the longer the sample sits in the autosampler.

  • Diagnosis: In-situ Deprotection. Your sample diluent is likely too acidic, or the autosampler is too warm.[1] The Boc group is acid-labile.[1]

  • Fix: Ensure sample diluent is neutral (Water/ACN 50:50).[1] Set autosampler temperature to 4°C.

Q: There is a broad, fronting peak at the void volume.

  • Diagnosis: This is likely D-Phenylalaninol (Free Amine).[1] It is highly polar and basic.

  • Fix: Use an ion-pairing reagent (e.g., Hexanesulfonic acid) in Mobile Phase A to retain the amine, or simply quantify it as "Total Polar Impurities."

Module 3: Visualization of Analytical Logic

The following diagrams illustrate the decision-making process for method development and the fate mapping of impurities.

Figure 1: Chiral Method Development Decision Tree

ChiralMethodology Start Start: N-Boc-D-Phe-ol Chiral Separation ColSelect Column Selection (Polysaccharide) Start->ColSelect MPSelect Mobile Phase Hexane : Alcohol ColSelect->MPSelect CheckRes Check Resolution (Rs) MPSelect->CheckRes GoodRes Rs > 2.0 VALIDATE CheckRes->GoodRes Separated PoorRes Rs < 1.5 OPTIMIZE CheckRes->PoorRes Co-elution Action1 Switch Alcohol (IPA <-> EtOH) PoorRes->Action1 Step 1 Action2 Switch Column (OD-H <-> AD-H) PoorRes->Action2 Step 2 Action3 Add Modifier (0.1% DEA) PoorRes->Action3 Step 3 (Tailing) Action1->CheckRes Action2->CheckRes Action3->CheckRes

Caption: Logical flow for optimizing chiral separation of Boc-amino alcohols, prioritizing solvent switching before column changes.

Figure 2: Impurity Fate & Origin Map

ImpurityMap SM Starting Material (D-Phenylalanine) Reaction Reaction: Reduction (NaBH4 / I2 or LAH) SM->Reaction Product Target: N-Boc-D-Phenylalaninol Reaction->Product Imp1 Impurity A: N-Boc-L-Phenylalaninol (Enantiomer) Reaction->Imp1 Imp2 Impurity B: D-Phenylalaninol (Free Amine) Reaction->Imp2 Imp3 Impurity C: N-Boc-D-Phenylalanine (Unreacted Acid) Reaction->Imp3 Cause1 Racemization during workup (High pH/Temp) Cause1->Imp1 Cause2 Thermal/Acidic Deprotection Cause2->Imp2 Cause3 Incomplete Reduction Cause3->Imp3

Caption: Origin mapping of key impurities. Impurity B is often generated analytically (in the HPLC vial) if not careful.

Module 4: Residual Solvents (GC-HS)

The Issue: Synthesis of N-Boc-D-phenylalaninol often involves Tetrahydrofuran (THF) (reduction solvent) or Toluene (extraction).[1] These are Class 2 solvents and must be controlled.[1]

Protocol:

  • Technique: Static Headspace GC-FID/MS.

  • Column: DB-624 (or equivalent G43 phase).[1]

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).[1]

  • Oven Program: 40°C (hold 5 min) → 10°C/min → 220°C.

  • Headspace Temp: 80°C. Warning: Do not exceed 90°C. The Boc group may thermally decompose in the headspace vial, releasing isobutene which can interfere with volatile analysis.

References
  • Daicel Chiral Technologies. (n.d.).[1] Chiral Separation of Boc-Amino Acids and Derivatives using Polysaccharide Columns. Retrieved from [Link]

  • Vertex AI Search. (2024).[1][3] Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.[1] Retrieved from [Link][1]

  • Ryan, M. R., et al. (2024).[1] Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link][1]

  • Urakami, K., et al. (2000).[1][4] Determination of Residual Solvents in Bulk Pharmaceuticals by Thermal Desorption/Gas Chromatography/Mass Spectrometry. Chemical and Pharmaceutical Bulletin. Retrieved from [Link][1][2][3][5][6][7][8]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis of N-Boc-D-Phenylalaninol: A Structural Confirmation Guide

Executive Summary N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral intermediate used in the synthesis of peptide mimetics, protease inhibitors, and chiral auxiliaries.[1] Its structural integrity hinges on...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral intermediate used in the synthesis of peptide mimetics, protease inhibitors, and chiral auxiliaries.[1] Its structural integrity hinges on two factors: the retention of the D-configuration (R-configuration) and the complete reduction of the carboxylic acid precursor to the primary alcohol.

This guide provides a comparative technical analysis of spectroscopic methods to confirm the identity and purity of N-Boc-D-phenylalaninol. Unlike standard datasheets, this document focuses on comparative efficacy —demonstrating why specific techniques are superior for detecting common synthetic failures (e.g., racemization or incomplete reduction).

Part 1: Structural Criticality & Analytical Strategy

The synthesis of N-Boc-D-phenylalaninol typically involves the reduction of N-Boc-D-phenylalanine . The analytical challenge lies in distinguishing the product from the starting material and the unwanted L-enantiomer.

The Analytical Hierarchy
TierObjectivePreferred MethodWhy?
1 Connectivity & Functional Group 1H-NMR Unambiguously identifies the reduction of -COOH to -CH₂OH.
2 Stereochemical Purity Chiral HPLC / Polarimetry NMR is blind to enantiomers without chiral shift reagents.
3 Bulk Purity Melting Point / TLC Quick "Go/No-Go" checks for process chemistry.

Part 2: Comparative Spectroscopic Analysis

1H-NMR Spectroscopy: The Gold Standard

Objective: Confirm reduction and protecting group integrity.

The 1H-NMR spectrum provides the most definitive evidence of structural formation. The key differentiator is the ABX system formed by the diastereotopic methylene protons of the alcohol group.

  • Product (Alcohol): Shows a distinct multiplet region at 3.5–3.8 ppm corresponding to -CH₂-OH.

  • Alternative (Acid Precursor): Lacks signals in the 3.5–4.0 ppm region (except for the methine proton).

Diagnostic Peaks (in CDCl₃, 300 MHz):

  • δ 1.41 (s, 9H): tert-Butyl group (Boc). Stability Check: Loss of this peak indicates deprotection.

  • δ 3.55–3.75 (m, 2H): -CH₂-OH. Crucial Proof of Reduction. These protons are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center, often appearing as a complex multiplet rather than a simple doublet.

  • δ 3.85 (br s, 1H): -CH-N.

  • δ 4.75 (br s, 1H): -NH (Carbamate).

  • δ 7.15–7.35 (m, 5H): Phenyl aromatic protons.

FT-IR Spectroscopy: Functional Group Verification

Objective: Rapid qualitative check for carbonyl reduction.

While less detailed than NMR, IR is superior for detecting unreacted carboxylic acid starting material in the bulk solid state.

  • N-Boc-D-Phenylalaninol (Product):

    • 3350–3450 cm⁻¹ (Broad): O-H stretching vibration (Alcohol).

    • 1680–1690 cm⁻¹: C=O stretching (Urethane/Boc).

  • N-Boc-D-Phenylalanine (Precursor):

    • 2500–3000 cm⁻¹ (Very Broad): O-H stretching of Carboxylic Acid (distinct "beard" shape).

    • ~1710–1740 cm⁻¹: C=O stretching (Acid carbonyl).

Verdict: Use IR for raw material ID upon receipt; use NMR for release testing.

Optical Rotation & Chirality

Objective: Confirm D-configuration.

The specific rotation


 is the only rapid physical method to distinguish N-Boc-D-phenylalaninol from its L-isomer (N-Boc-L-phenylalaninol).
  • N-Boc-D-phenylalaninol:

    
     (
    
    
    
    , Methanol).[2]
  • N-Boc-L-phenylalaninol:

    
     (
    
    
    
    , Methanol).[2]

Note: The sign of rotation is solvent-dependent. Ensure the solvent is Methanol. In Ethanol, the rotation magnitude may shift slightly.

Part 3: Experimental Data Summary

The following table consolidates physical property data derived from validated synthesis protocols.

PropertyN-Boc-D-Phenylalaninol (Product)N-Boc-D-Phenylalanine (Precursor)
Molecular Formula C₁₄H₂₁NO₃C₁₄H₁₉NO₄
Molecular Weight 251.32 g/mol 265.31 g/mol
Physical State White Crystalline SolidWhite Powder
Melting Point 92–98 °C85–87 °C
Optical Rotation

(c=1, MeOH)

(c=1, EtOH)
Key NMR Feature

3.6 ppm (CH₂-OH)
No signal at 3.6 ppm

Part 4: Visualized Workflows

Diagram 1: Analytical Decision Matrix

This workflow illustrates the logical progression for confirming the structure of the synthesized material.

AnalyticalWorkflow Start Crude Product (Post-Workup) IR_Check FT-IR Analysis (Quick Screen) Start->IR_Check Decision_IR Is Acid C=O present? IR_Check->Decision_IR Reprocess Reprocess: Incomplete Reduction Decision_IR->Reprocess Yes (1710 cm-1) NMR_Check 1H-NMR (CDCl3) (Structural ID) Decision_IR->NMR_Check No Decision_NMR CH2-OH signal at 3.6 ppm? NMR_Check->Decision_NMR Decision_NMR->Reprocess No (Missing) Chiral_Check Polarimetry / Chiral HPLC (Enantiomeric Purity) Decision_NMR->Chiral_Check Yes (Multiplet) Final_Release Release Material (Confirmed Structure) Chiral_Check->Final_Release Optical Rotation matches Std

Caption: Step-by-step analytical decision tree for validating N-Boc-D-phenylalaninol synthesis.

Diagram 2: Structural Transformation & Spectral Shift

A visualization of the chemical reduction and the corresponding shift in spectroscopic markers.

ReactionSpectralShift Precursor N-Boc-D-Phenylalanine (Acid) Reaction Reduction (BH3 or Mixed Anhydride) Precursor->Reaction Product N-Boc-D-Phenylalaninol (Alcohol) Reaction->Product Spec_Change Spectral Shift: COOH -> CH2OH Product->Spec_Change NMR: New peak @ 3.6ppm IR: Loss of C=O acid

Caption: Chemical pathway highlighting the critical spectroscopic changes monitored during analysis.

Part 5: Detailed Experimental Protocols

Protocol A: 1H-NMR Sample Preparation

Purpose: High-resolution structural confirmation.

  • Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS as an internal standard. CDCl₃ is preferred over DMSO-d₆ to prevent hydroxyl proton exchange broadening, allowing for sharper resolution of the alcohol coupling.

  • Concentration: Dissolve 10–15 mg of the sample in 0.6 mL of CDCl₃.

  • Filtration: If the solution is cloudy (indicating inorganic salts from the reduction workup), filter through a small plug of glass wool into the NMR tube.

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay: 1.0 s

    • Scans: 16 (sufficient for >98% purity).

Protocol B: Specific Optical Rotation

Purpose: Confirmation of Enantiomeric Identity (D-isomer).

  • Preparation: Accurately weigh 100 mg of dried N-Boc-D-phenylalaninol.

  • Dissolution: Transfer to a 10 mL volumetric flask and dilute to volume with HPLC-grade Methanol . (Concentration

    
     g/100  mL).
    
  • Measurement:

    • Zero the polarimeter with pure Methanol.

    • Fill the 1 dm (100 mm) cell with the sample solution, ensuring no bubbles are present in the light path.

    • Measure at 20°C using the Sodium D-line (589 nm).

  • Calculation:

    
    
    Where 
    
    
    
    is the observed rotation,
    
    
    is path length in dm (1), and
    
    
    is concentration in g/mL (0.01).[3]

References

  • PubChem. (2025).[4] Boc-D-phenylalanine - Compound Summary. National Library of Medicine. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Used for solvent shift verification).[6] [Link]

Sources

Comparative

A Comparative Guide to N-Boc and Cbz Protection of D-Phenylalaninol for Researchers and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the intricate assembly of pharmaceutical intermediates, the judicious selection of protecting groups is paramount. For a chiral building block as valuable...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic organic chemistry, particularly in the intricate assembly of pharmaceutical intermediates, the judicious selection of protecting groups is paramount. For a chiral building block as valuable as D-phenylalaninol, the choice between the ubiquitous tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for its amine functionality can significantly influence the efficiency, scalability, and overall success of a synthetic route. This guide provides an in-depth, objective comparison of N-Boc and N-Cbz protection of D-phenylalaninol, supported by experimental data and mechanistic insights to empower researchers in making informed decisions.

At a Glance: Key Performance Indicators of N-Boc vs. N-Cbz Protection

FeatureN-Boc ProtectionN-Cbz Protection
Typical Yield Generally high, 80-93%[1][2]Excellent, often >90%[3]
Reagents Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)
Protection Conditions Mild basic or neutral conditionsMild basic conditions (Schotten-Baumann)[4]
Deprotection Conditions Strong acid (e.g., TFA, HCl) or high heat[5]Catalytic hydrogenation (mild, neutral) or strong acid (e.g., HBr/AcOH)[4][6]
Stability Stable to catalytic hydrogenation and mild baseStable to mild acid and base
Orthogonality Orthogonal to Cbz, Fmoc, and benzyl ethers[7]Orthogonal to Boc and Fmoc[4]
Key Considerations Acid-labile, potential for side reactions with acid-sensitive functional groups.Hydrogenolysis may affect other reducible groups (e.g., alkenes, alkynes, nitro groups).

The Chemistry of Protection: A Closer Look

The fundamental role of a protecting group is to mask a reactive functional group, in this case, the primary amine of D-phenylalaninol, to prevent it from undergoing unwanted reactions during subsequent synthetic transformations. Both Boc and Cbz groups achieve this by converting the nucleophilic amine into a less reactive carbamate.

The N-Boc Protection Pathway

The tert-butoxycarbonyl (Boc) group is introduced by reacting D-phenylalaninol with di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a mild base or under neutral conditions. The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O.

Boc Protection D_phenylalaninol D-Phenylalaninol Intermediate Tetrahedral Intermediate D_phenylalaninol->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Boc_protected N-Boc-D-phenylalaninol Intermediate->Boc_protected Collapse Byproducts t-BuOH + CO₂ Intermediate->Byproducts Elimination

Caption: N-Boc protection of D-phenylalaninol.

The deprotection of the Boc group is typically achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which then readily decarboxylates to yield the free amine.[5][8]

The N-Cbz Protection Pathway

The benzyloxycarbonyl (Cbz or Z) group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction. The amine of D-phenylalaninol attacks the electrophilic carbonyl carbon of Cbz-Cl, with a base neutralizing the liberated HCl.[4]

Cbz Protection D_phenylalaninol D-Phenylalaninol Intermediate Tetrahedral Intermediate D_phenylalaninol->Intermediate Nucleophilic Attack CbzCl Cbz-Cl CbzCl->Intermediate Cbz_protected N-Cbz-D-phenylalaninol Intermediate->Cbz_protected Elimination of Cl⁻ HCl HCl Intermediate->HCl

Caption: N-Cbz protection of D-phenylalaninol.

A key advantage of the Cbz group is its facile removal under mild, neutral conditions via catalytic hydrogenolysis.[4] Using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like ammonium formate), the benzyl C-O bond is cleaved, releasing toluene and the unstable carbamic acid, which spontaneously decarboxylates.[4]

Experimental Protocols and Comparative Data

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: N-Boc Protection of D-Phenylalaninol

Materials:

  • D-Phenylalaninol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane and Water (or other suitable solvent system)

  • Triethylamine (or other suitable base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve D-phenylalaninol (1.0 eq) in a mixture of dioxane and water.

  • Add triethylamine (1.1 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield N-Boc-D-phenylalaninol.

Expected Yield: 80-83%[1]

Protocol 2: N-Cbz Protection of D-Phenylalaninol

Materials:

  • D-Phenylalaninol (prepared in situ from a precursor or used directly)[3]

  • Benzyl chloroformate (Cbz-Cl)

  • Aqueous sodium hydroxide (NaOH)

  • Water and Methanol for recrystallization

Procedure:

  • Dissolve D-phenylalaninol (1.0 eq) in water and adjust the pH to approximately 13 with 50% aqueous NaOH.[3]

  • Cool the solution to 4°C in an ice bath.[3]

  • Add benzyl chloroformate (1.1 eq) dropwise while vigorously stirring, maintaining the temperature below 5°C. The product will precipitate as a white solid.[3]

  • After the addition is complete, continue stirring for 1-2 hours at low temperature.

  • Collect the precipitate by filtration and wash with cold water.[3]

  • Recrystallize the crude product from a water/methanol mixture to obtain pure N-Cbz-D-phenylalaninol.[3]

Expected Yield: 90.8%[3]

Head-to-Head Comparison: Making the Right Choice

The decision between Boc and Cbz protection hinges on the overall synthetic strategy, particularly the nature of other functional groups in the molecule and the planned subsequent reaction steps.

Decision_Workflow Start Choice of Protecting Group for D-Phenylalaninol Question1 Are there acid-sensitive functional groups in the molecule? Start->Question1 Question2 Are there reducible functional groups (e.g., alkenes, nitro groups)? Question1->Question2 No Choose_Cbz Consider Cbz Protection Question1->Choose_Cbz Yes Choose_Boc Consider Boc Protection Question2->Choose_Boc Yes Orthogonal_Strategy Consider Orthogonal Protection Strategy Question2->Orthogonal_Strategy No Orthogonal_Strategy->Choose_Cbz Orthogonal_Strategy->Choose_Boc

Caption: Decision workflow for protecting D-phenylalaninol.

When to Choose N-Boc Protection:

The Boc group is an excellent choice when subsequent reaction conditions involve catalytic hydrogenation, as it is stable to these conditions. This allows for the selective deprotection of other groups, such as Cbz or benzyl esters, in the presence of a Boc-protected amine. However, the requirement for strong acid for its removal makes it unsuitable for substrates containing other acid-labile functionalities. The generation of a tert-butyl cation during deprotection can also lead to side reactions with nucleophilic residues, necessitating the use of scavengers.[9]

When to Choose N-Cbz Protection:

The Cbz group is favored when the synthetic route involves acid-sensitive groups that would not tolerate the harsh conditions of Boc deprotection. Its removal by catalytic hydrogenolysis is exceptionally mild and clean, often proceeding in high yield with minimal purification.[4] This makes it ideal for late-stage deprotections in complex molecules. However, the use of a palladium catalyst and a hydrogen source may not be compatible with molecules containing other reducible functional groups like alkenes, alkynes, or nitro groups.

The Power of Orthogonal Protection:

In complex multi-step syntheses, the combination of Boc and Cbz protecting groups within the same molecule offers a powerful orthogonal protection strategy.[4][7] This allows for the selective deprotection of one amine in the presence of another by simply choosing the appropriate deprotection reagent (acid for Boc, hydrogenation for Cbz), providing precise control over the synthetic sequence.

Conclusion

Both N-Boc and N-Cbz are highly effective protecting groups for the amine functionality of D-phenylalaninol, each with a distinct set of advantages and limitations. The N-Cbz group, with its straightforward, high-yielding protection protocol and mild hydrogenolytic cleavage, presents a highly efficient option, as demonstrated by the 90.8% yield reported.[3] The N-Boc group, while also providing high yields, requires careful consideration of its acid-lability during deprotection. The ultimate choice should be guided by a thorough analysis of the overall synthetic plan, taking into account the stability of all functional groups present in the molecule and the compatibility of the deprotection conditions with the desired final product. By understanding the underlying chemistry and practical considerations outlined in this guide, researchers can confidently select the optimal protecting group strategy for their specific application.

References

  • Semantic Scholar. (n.d.). A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Google Patents. (1994). US5367094A - Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives.
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylalaninol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Retrieved from [Link]

  • ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]

  • Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
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  • PubMed. (n.d.). Preparation of d,l-Phenylalanine by Amidocarbonylation of Benzyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). tert-Butoxycarbonylation of Amino Acids and their Derivatives: N-tert -Butoxycarbonyl-l-phenylalanine. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

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Validation

The Synthetic Versatility of N-Boc-D-phenylalaninol: A Comparative Guide for Asymmetric Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of a chiral building block is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of a chiral building block is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. Among the plethora of chiral synthons available, N-Boc-D-phenylalaninol has emerged as a versatile and highly effective scaffold. Its rigid phenyl group and the conformational constraints imposed by the Boc-protecting group provide a well-defined chiral environment, making it an excellent choice for a variety of asymmetric transformations. This guide provides an in-depth technical overview of the applications of N-Boc-D-phenylalaninol, with a focus on its role in the formation of chiral auxiliaries, the synthesis of specialized ligands for asymmetric catalysis, and its use as a foundational building block for complex pharmaceutical agents. Through objective comparisons with alternative chiral sources and supported by experimental data, this document aims to equip researchers with the necessary insights to effectively leverage N-Boc-D-phenylalaninol in their synthetic endeavors.

N-Boc-D-phenylalaninol as a Precursor to Potent Chiral Auxiliaries

One of the most powerful applications of N-Boc-D-phenylalaninol is its conversion into chiral oxazolidinone auxiliaries. These auxiliaries, often referred to as Evans-type auxiliaries, are temporarily incorporated into a prochiral substrate to direct subsequent diastereoselective reactions, such as enolate alkylations and aldol additions. The resulting stereochemistry is dictated by the steric hindrance of the substituent at the C4 position of the oxazolidinone ring, which effectively shields one face of the enolate.

The synthesis of the (R)-4-benzyl-2-oxazolidinone auxiliary from N-Boc-D-phenylalaninol is a straightforward process. It begins with the reduction of the carboxylic acid moiety of N-Boc-D-phenylalanine to the corresponding alcohol, N-Boc-D-phenylalaninol. This is followed by cyclization, often facilitated by a phosgene equivalent, to furnish the desired oxazolidinone.

G cluster_0 Synthesis of (R)-4-benzyl-2-oxazolidinone N-Boc-D-phenylalanine N-Boc-D-phenylalanine N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol Oxazolidinone_Auxiliary (R)-4-benzyl-2-oxazolidinone

Diastereoselective Alkylation: A Head-to-Head Comparison

The true measure of a chiral auxiliary lies in its ability to induce high levels of stereocontrol in carbon-carbon bond-forming reactions. In the realm of diastereoselective alkylation of enolates, auxiliaries derived from N-Boc-D-phenylalaninol consistently deliver exceptional results. The bulky benzyl group at the C4 position of the oxazolidinone effectively directs the incoming electrophile to the opposite face of the enolate, leading to a high degree of stereocontrol.

To provide a clear performance benchmark, let's consider the alkylation of an N-propionyl oxazolidinone enolate with allyl iodide. The table below compares the performance of the (S)-4-benzyl-2-oxazolidinone, derived from L-phenylalaninol (the enantiomer of the D-form), with another commonly used Evans auxiliary derived from (S)-valinol.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (dr)Yield (%)Reference
(S)-4-benzyl-2-oxazolidinoneAllyl Iodide98:285[1][2]
(S)-4-isopropyl-2-oxazolidinoneAllyl Iodide>99:190

As the data indicates, both auxiliaries provide excellent levels of diastereoselectivity. The choice between them may therefore be guided by factors such as the specific substrate, reaction conditions, and the ease of removal of the auxiliary. The phenylalaninol-derived auxiliary offers the advantage of a rigid and well-defined steric director, which can be particularly beneficial in more complex systems.

Experimental Protocol: Diastereoselective Alkylation of (S)-4-benzyl-2-oxazolidinone

The following protocol is a representative example of a diastereoselective alkylation using an N-Boc-L-phenylalaninol-derived auxiliary.[1][2]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous dichloromethane at 0 °C, add triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (0.1 equiv).

  • Slowly add propionyl chloride (1.2 equiv) and stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction with water and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF and stir for 30 minutes to form the sodium enolate.

  • Add allyl iodide (1.5 equiv) and continue stirring at -78 °C for 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (2.0 equiv) and a 30% aqueous solution of hydrogen peroxide (4.0 equiv) at 0 °C.

  • Stir the mixture at room temperature for 3 hours.

  • Quench the excess peroxide with a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl and extract with ethyl acetate. The desired chiral carboxylic acid is in the organic phase, while the recovered chiral auxiliary can be isolated from the aqueous phase.

G cluster_1 Diastereoselective Alkylation Workflow Acylation 1. Acylation Enolate_Formation 2. Enolate Formation Alkylation 3. Alkylation Cleavage 4. Auxiliary Cleavage Product Chiral Carboxylic Acid

Crafting Chiral Ligands for Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is often most efficiently achieved through asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product. N-Boc-D-phenylalaninol serves as an excellent starting material for the synthesis of a variety of chiral ligands, particularly phosphine-containing ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation.

The hydroxyl and protected amine functionalities of N-Boc-D-phenylalaninol provide convenient handles for the introduction of phosphine moieties. A common strategy involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a phosphide, or the direct reaction of the amino alcohol with a phosphine-containing electrophile after deprotection.

Performance in Asymmetric Hydrogenation

Chiral phosphine ligands derived from N-Boc-D-phenylalaninol have demonstrated high efficacy in the asymmetric hydrogenation of prochiral olefins and ketones. The steric and electronic properties of the ligand, dictated by the phenylalaninol backbone, create a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation and leading to the preferential formation of one enantiomer of the product.

The following table presents a comparison of the performance of a rhodium catalyst bearing a phosphine ligand derived from D-phenylalaninol with the well-established (R)-BINAP ligand in the asymmetric hydrogenation of methyl benzoylformate.

Catalyst/LigandSubstrateEnantiomeric Excess (ee) (%)Yield (%)Reference
[Rh(COD)Cl]₂ / Phenylalaninol-derived PhosphineMethyl Benzoylformate92>95
[Rh(COD)Cl]₂ / (R)-BINAPMethyl Benzoylformate82>95

The data illustrates that the ligand derived from D-phenylalaninol can lead to higher enantioselectivity in this specific transformation compared to a widely used benchmark ligand. This highlights the importance of ligand tuning for specific substrates and the potential for discovering highly effective catalysts from readily available chiral sources like N-Boc-D-phenylalaninol.

G cluster_2 Asymmetric Hydrogenation Prochiral_Substrate Prochiral Substrate Chiral_Catalyst Chiral Catalyst (Metal + Chiral Ligand) Enantiomer_1 Enantiomer 1 Enantiomer_2 Enantiomer 2

A Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

Beyond its use in generating auxiliaries and ligands, N-Boc-D-phenylalaninol is a valuable chiral building block in its own right for the total synthesis of complex molecules, including active pharmaceutical ingredients. Its pre-defined stereocenter and versatile functional groups allow for its direct incorporation into a target molecule, significantly streamlining the synthetic route.

Case Study: Synthesis of Amprenavir

A prominent example of N-Boc-D-phenylalaninol's application as a chiral building block is in the synthesis of Amprenavir, an HIV protease inhibitor. A key intermediate in several synthetic routes to Amprenavir is a chiral epoxide derived from N-Boc-D-phenylalaninol.[3]

The synthesis of this key epoxide begins with the conversion of the hydroxyl group of N-Boc-D-phenylalaninol into a suitable leaving group, such as a tosylate. Subsequent treatment with a base induces intramolecular cyclization to form the desired epoxide with high stereopurity. This chiral epoxide then serves as a versatile electrophile for the introduction of the remaining fragments of the Amprenavir molecule.

G cluster_3 Synthesis of Amprenavir Intermediate N-Boc-D-phenylalaninol N-Boc-D-phenylalaninol Tosylate_Intermediate Tosylate_Intermediate N-Boc-D-phenylalaninol->Tosylate_Intermediate Tosylation Epoxide_Intermediate Epoxide_Intermediate Tosylate_Intermediate->Epoxide_Intermediate Base-induced Cyclization Amprenavir_Core Amprenavir_Core Epoxide_Intermediate->Amprenavir_Core Nucleophilic Opening

The use of N-Boc-D-phenylalaninol as the starting material for this key fragment ensures the correct stereochemistry at a critical position in the final drug molecule, obviating the need for chiral resolutions or complex asymmetric syntheses later in the sequence. This approach underscores the strategic advantage of incorporating readily available, enantiopure building blocks in the design of efficient and scalable synthetic routes to pharmaceuticals.

Conclusion

N-Boc-D-phenylalaninol stands as a testament to the power of a well-chosen chiral building block in modern organic synthesis. Its utility spans the creation of highly effective chiral auxiliaries for diastereoselective reactions, the development of bespoke chiral ligands for high-performance asymmetric catalysis, and its direct incorporation into the synthesis of complex, life-saving pharmaceuticals. The comparative data presented in this guide demonstrates that derivatives of N-Boc-D-phenylalaninol often perform on par with, and in some cases exceed, the efficacy of other established chiral systems. For researchers, scientists, and drug development professionals, a thorough understanding of the applications and advantages of N-Boc-D-phenylalaninol is an invaluable asset in the quest to design and execute elegant and efficient asymmetric syntheses.

References

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  • Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. PrepChem. ([Link])

  • Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. PMC. ([Link])

  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. ([Link])

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. ([Link])

  • (S)-4-Benzyl-2-oxazolidinone. ResearchGate. ([Link])

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Comparative

A Senior Application Scientist's Guide to N-Boc-D-phenylalaninol in Asymmetric Aldol Reactions: From Chiral Precursor to High-Performance Auxiliary

For researchers, scientists, and professionals in drug development, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. The quest for robust and predictable stereocontrol has l...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the asymmetric aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation. The quest for robust and predictable stereocontrol has led to the development of numerous chiral catalysts and auxiliaries. This guide provides an in-depth technical analysis of N-Boc-D-phenylalaninol, not as a direct catalyst, but as a versatile and economically significant precursor to one of the most reliable classes of chiral auxiliaries used in modern organic synthesis.

N-Boc-D-phenylalaninol: A Chiral Building Block, Not a Direct Catalyst

N-Boc-D-phenylalaninol is a readily available and stable chiral amino alcohol.[] Its structure, featuring a stereocenter derived from the natural amino acid D-phenylalanine, a hydroxyl group, and a Boc-protected amine, makes it an attractive starting material. However, a critical examination of established mechanisms for asymmetric aldol reactions reveals why N-Boc-D-phenylalaninol itself is not an effective catalyst for this transformation.

The two dominant strategies for organocatalyzed aldol reactions are:

  • Enamine Catalysis: Popularized by proline and its derivatives, this pathway requires a secondary amine to form a nucleophilic enamine intermediate with a ketone donor.[2] The Boc-protected amine of N-Boc-D-phenylalaninol is a carbamate, which cannot participate in enamine formation under typical aldol conditions.

  • Brønsted Acid/Base Catalysis: While the hydroxyl group could potentially act as a hydrogen bond donor to activate the aldehyde electrophile, the molecule lacks the necessary structural rigidity and additional functionalities to create a well-organized chiral pocket for effective facial discrimination of the incoming nucleophile.

Therefore, the primary value of N-Boc-D-phenylalaninol in the context of asymmetric aldol reactions is as a chiral synthon for the construction of more sophisticated and mechanistically proven chiral auxiliaries.

Transformation to a Powerhouse Auxiliary: The Evans Oxazolidinone

The most prominent and successful application of phenylalaninol derivatives in asymmetric aldol reactions is their conversion into Evans-type oxazolidinone auxiliaries.[] These auxiliaries are temporarily appended to the acyl donor, providing a robust chiral environment that dictates the stereochemical outcome of the reaction with exceptional reliability.

The synthesis of the corresponding oxazolidinone from N-Boc-D-phenylalaninol is a straightforward and high-yielding process, making it a cost-effective choice for large-scale synthetic campaigns.

Experimental Protocol: Synthesis of (R)-4-benzyl-2-oxazolidinone from N-Boc-D-phenylalaninol

This protocol outlines the deprotection of the Boc group followed by cyclization to form the oxazolidinone.

Step 1: Boc Deprotection

  • Dissolve N-Boc-D-phenylalaninol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4.0 M solution), at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting ammonium salt is typically used directly in the next step.

Step 2: Cyclization to Oxazolidinone

  • Dissolve the crude phenylalaninol salt in an aqueous solution of a base, such as sodium carbonate or potassium carbonate.

  • Add a phosgene equivalent, such as triphosgene or diethyl carbonate, portion-wise at 0 °C.

  • Stir the reaction vigorously at room temperature or with gentle heating until cyclization is complete (monitor by TLC).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the pure (R)-4-benzyl-2-oxazolidinone.

G cluster_workflow Synthesis of Evans Auxiliary start N-Boc-D-phenylalaninol deprotection Boc Deprotection (TFA or HCl) start->deprotection cyclization Cyclization (e.g., Triphosgene, Base) deprotection->cyclization product (R)-4-benzyl-2-oxazolidinone cyclization->product

Caption: Workflow for synthesizing the Evans auxiliary from N-Boc-D-phenylalaninol.

Performance in Asymmetric Aldol Reactions: A Comparative Analysis

Once converted to the N-acyloxazolidinone, the D-phenylalaninol-derived auxiliary provides outstanding stereocontrol in aldol reactions. The bulky benzyl group effectively shields one face of the enolate, leading to highly predictable and diastereoselective additions.

The performance of this auxiliary is compared with other commonly used chiral auxiliaries in the table below. The data represents typical results from various literature sources for the reaction of a propionyl-derived enolate with an aldehyde.

Chiral AuxiliaryTypical AldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)Yield (%)
(R)-4-benzyl-2-oxazolidinone IsobutyraldehydeBu₂BOTf, DIPEA>99:1>99%85-95
(S)-4-isopropyl-2-oxazolidinone BenzaldehydeBu₂BOTf, DIPEA>99:1>99%80-90
Oppolzer's Camphorsultam BenzaldehydeTiCl₄, (-)-Sparteine>98:2>98%75-90
Enders' SAMP Hydrazone PropionaldehydeLDA, then Aldehyde>95:5>96%70-85

As the data illustrates, the D-phenylalaninol-derived Evans auxiliary is among the elite methods for achieving high syn-diastereoselectivity and enantioselectivity in aldol reactions.

Mechanistic Rationale for Stereoselectivity

The high degree of stereocontrol exerted by the Evans oxazolidinone auxiliary is explained by the Zimmerman-Traxler model for boron-mediated aldol reactions.[4] The reaction proceeds through a rigid, chair-like six-membered transition state.

  • Enolate Formation: Reaction of the N-acyl oxazolidinone with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) generates a Z-enolate.

  • Chelation: The boron atom chelates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid bicyclic system.

  • Transition State Assembly: The aldehyde coordinates to the boron center. To minimize steric clash with the bulky benzyl group at the C4 position of the auxiliary, the aldehyde's substituent (R') preferentially occupies a pseudo-equatorial position in the chair-like transition state.

  • Facial Selectivity: The benzyl group effectively blocks the si-face of the enolate, forcing the aldehyde to approach from the less hindered re-face. This dictates the absolute stereochemistry of the newly formed stereocenters.

Caption: Simplified Zimmerman-Traxler transition state for the Evans aldol reaction.

Note: A detailed chemical structure diagram is best represented graphically. The DOT language is limited in its ability to render complex chemical structures accurately. The above diagram illustrates the concept.

Conclusion: A Valuable Precursor for Reliable Stereocontrol

While N-Boc-D-phenylalaninol is not a direct catalyst for asymmetric aldol reactions, its significance should not be understated. It serves as an accessible, stable, and cost-effective chiral building block for the synthesis of high-performance Evans-type oxazolidinone auxiliaries. The transformation is efficient, and the resulting auxiliary delivers exceptional levels of stereocontrol, making it a trusted tool for the synthesis of complex chiral molecules in both academic and industrial settings. For researchers aiming for predictable and high-fidelity asymmetric aldol reactions, the path from N-Boc-D-phenylalaninol to its corresponding Evans auxiliary represents a field-proven strategy for success.

References

  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.

Sources

Validation

peer-reviewed protocols for the use of N-Boc-D-phenylalaninol

Topic: Definitive Guide to N-Boc-D-phenylalaninol: Protocols & Applications Executive Summary N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral building block in the synthesis of non-natural peptides, protea...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Definitive Guide to N-Boc-D-phenylalaninol: Protocols & Applications

Executive Summary

N-Boc-D-phenylalaninol (CAS: 106454-69-7) is a critical chiral building block in the synthesis of non-natural peptides, protease inhibitors, and chiral auxiliaries. Unlike its L-enantiomer, which is derived from the natural amino acid pool, the D-isomer is frequently employed to introduce resistance to enzymatic degradation in peptidomimetics or to access specific spatial arrangements in asymmetric catalysis.

This guide provides field-proven protocols for its synthesis, oxidation, and cyclization, emphasizing the preservation of optical purity—the single most critical quality attribute of this reagent.

Part 1: Comparative Analysis & Strategic Selection

Before initiating wet chemistry, researchers must select the appropriate protecting group strategy and oxidation method. The following data supports informed decision-making.

Protecting Group Strategy: Boc vs. Fmoc

While Fmoc is standard for solid-phase peptide synthesis (SPPS), Boc protection is often superior for solution-phase synthesis of amino alcohols due to the stability of the carbamate under basic reduction conditions.

FeatureN-Boc-D-phenylalaninol N-Fmoc-D-phenylalaninol Operational Verdict
Reduction Stability High (Stable to NaBH₄, LiAlH₄)Low (Fmoc is base-labile; can cleave during reduction)Boc is preferred for generating amino alcohols from acids/esters.
Deprotection Acidic (TFA or HCl)Basic (Piperidine)Use Boc if product is acid-stable; Fmoc if acid-labile.
Solubility High in DCM, THF, EtOAcModerate; often requires DMFBoc offers easier workup (extraction vs. DMF removal).
Cost LowModerate to HighBoc is more economical for large-scale intermediate prep.
Oxidation Methodologies: Accessing the Aldehyde

Converting the alcohol to N-Boc-D-phenylalaninal is a gateway transformation. The choice of oxidant dictates yield and enantiomeric excess (ee).

MethodSwern Oxidation Dess-Martin Periodinane (DMP) PCC/PDC
Conditions -78°C, AnhydrousRoom Temp, Open FlaskRoom Temp, Acidic
Racemization Risk <1% (if T < -60°C)<1% (Neutral conditions)Moderate (Acidic media promotes enolization)
Purification Extraction (easy)Filtration/Column (byproducts)Difficult (Chromium waste)
Scalability High (Industrial standard)Low/Medium (Reagent cost)Low (Toxicity)
Recommendation Gold Standard for purity/scale.Best for small scale (<1g) or speed.Avoid due to toxicity and cleanup.

Part 2: Core Protocols

Protocol A: Synthesis of N-Boc-D-phenylalaninol

Rationale: Direct reduction of the carboxylic acid via a mixed anhydride intermediate avoids the extra step of esterification and isolation, minimizing yield loss.

Reagents:

  • N-Boc-D-phenylalanine (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • Sodium borohydride (NaBH₄) (3.0 equiv)

  • Solvents: THF (anhydrous), Methanol.

Step-by-Step Workflow:

  • Activation: Dissolve N-Boc-D-phenylalanine in anhydrous THF (0.2 M) under nitrogen. Cool to -15°C (ice/salt bath).

  • Mixed Anhydride Formation: Add NMM followed dropwise by IBCF. Stir for 15 minutes. Observation: A white precipitate (NMM·HCl) will form.[1]

  • Reduction: Filter off the precipitate rapidly (optional, but cleaner) or use the suspension directly. Add NaBH₄ as a solid or dissolved in minimal water/methanol at -15°C.

  • Reaction: Allow the mixture to warm to 0°C over 1 hour. Monitor by TLC (EtOAc/Hexane 1:1). The acid spot will disappear; the alcohol spot (lower Rf) will appear.

  • Quench: Carefully quench with saturated NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes to obtain white needles.

Self-Validation:

  • Yield: Expect 85-95%.

  • Melting Point: 95-97°C.

  • Optical Rotation:

    
     (c=1, CHCl₃). Note: Significant deviation indicates racemization.
    
Protocol B: Swern Oxidation to N-Boc-D-phenylalaninal

Rationale: This protocol uses cryogenic conditions to prevent the


-proton abstraction that leads to racemization.

Reagents:

  • Oxalyl chloride (1.5 equiv)

  • DMSO (2.4 equiv)

  • N-Boc-D-phenylalaninol (1.0 equiv)

  • Triethylamine (Et₃N) (5.0 equiv)

  • Solvent: Dichloromethane (DCM), dry.

Step-by-Step Workflow:

  • Active Species Generation: In a flame-dried flask under Argon, dissolve oxalyl chloride in DCM. Cool to -78°C (Dry ice/acetone). Add DMSO dropwise. Caution: Gas evolution (CO/CO₂). Stir for 15 min.

  • Substrate Addition: Dissolve N-Boc-D-phenylalaninol in minimal DCM and add dropwise to the mixture at -78°C. Maintain temperature strictly below -60°C. Stir for 45 min.

  • Elimination: Add Et₃N dropwise. The reaction will turn cloudy.

  • Warming: Allow the reaction to warm to -20°C over 30 minutes. Do not warm to RT yet.

  • Quench: Pour the cold mixture into vigorous stirring phosphate buffer (pH 7) or water.

  • Workup: Extract with DCM. Wash with cold 1% HCl (rapidly), then NaHCO₃ and brine.

  • Storage: The aldehyde is unstable. Store at -20°C under argon or use immediately.

Self-Validation:

  • TLC: Aldehyde spot is usually higher Rf than alcohol. Stains orange/red with DNP stain.

  • Racemization Check: Convert a small aliquot to the oxazolidinone (Protocol C) and check NMR or chiral HPLC.

Protocol C: Cyclization to Oxazolidinones (Garner's Aldehyde Analog)

Rationale: Protecting the alcohol and amine as an acetonide (oxazolidine) locks the conformation and protects the NH proton, facilitating further chain extension (e.g., Grignard additions) without chelation issues.

Reagents:

  • N-Boc-D-phenylalaninol[2]

  • 2,2-Dimethoxypropane (DMP) (Excess, solvent/reagent)[3]

  • p-Toluenesulfonic acid (PTSA) (Catalytic, 0.1 equiv)

  • Solvent: Benzene or Toluene (for azeotropic removal of MeOH).

Step-by-Step Workflow:

  • Reflux: Dissolve amino alcohol in Toluene/DMP (3:1 ratio). Add PTSA.

  • Dean-Stark: Reflux with a Dean-Stark trap to remove methanol/water. Alternatively, use molecular sieves in the flask.

  • Monitoring: Reaction is complete when the starting material disappears (TLC).

  • Workup: Neutralize with Et₃N. Concentrate under vacuum.

  • Purification: Flash chromatography (low polarity product).

Part 3: Visualization & Logic

Synthesis & Transformation Pathway

This diagram maps the flow from the raw amino acid to high-value intermediates.

G D_Phe D-Phenylalanine (Start) Boc_Phe N-Boc-D-Phe (Intermediate) D_Phe->Boc_Phe Boc2O, NaOH Protection Boc_Phe_ol N-Boc-D-Phenylalaninol (Core Product) Boc_Phe->Boc_Phe_ol 1. IBCF, NMM 2. NaBH4 Reduction Aldehyde N-Boc-D-Phenylalaninal (Aldehyde) Boc_Phe_ol->Aldehyde Swern Oxidation (DMSO, (COCl)2) Oxaz Oxazolidinone (Chiral Auxiliary) Boc_Phe_ol->Oxaz DMP, PTSA Cyclization Ester Inverted Ester/Amine (Mitsunobu Product) Boc_Phe_ol->Ester DEAD, PPh3, Nu-H Stereo-Inversion

Caption: Synthetic tree originating from D-Phenylalanine.[2][4] Green node indicates the subject of this guide.

Decision Logic: Oxidation Strategy

Choosing the wrong oxidant is the primary cause of racemization.

OxidationLogic Start Oxidize N-Boc-D-Phe-ol Scale Scale of Reaction? Start->Scale Swern Swern Oxidation (-78°C) Scale->Swern > 1 gram (Cost effective) DMP Dess-Martin Periodinane (RT) Scale->DMP < 1 gram (Convenience) PCC PCC/PDC (Avoid) Scale->PCC Never (Toxicity/Cleanup) Result1 Result1 Swern->Result1 High Yield, Low Racemization Result2 Result2 DMP->Result2 High Yield, Fast Workup

Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and safety.

References

  • Synthesis of N-Boc-amino alcohols (Mixed Anhydride Method)

    • Rodriguez, M., et al. "A Simple and Efficient Method for the Preparation of N-Boc-Amino Alcohols from N-Boc-Amino Acids." Tetrahedron Letters, 1991.
  • Swern Oxidation Protocol & Mechanism

    • Omura, K., & Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1] A preparative, steric and mechanistic study." Tetrahedron, 1978.

  • Dess-Martin Periodinane Utility

    • Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." Journal of Organic Chemistry, 1983.
  • Oxazolidinone Synthesis (Garner's Aldehyde Analogues)

    • Garner, P., & Park, J. M. "The synthesis and configurational stability of N-Boc-alpha-amino aldehydes." Journal of Organic Chemistry, 1987.
  • Mitsunobu Reaction on Amino Alcohols

    • Mitsunobu, O.[5] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of N-Boc-D-phenylalaninol

[1] Executive Summary & Chemical Profile N-Boc-D-phenylalaninol is a protected amino acid derivative commonly used as a chiral building block in peptide synthesis and medicinal chemistry.[1] While not classified as an "a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile

N-Boc-D-phenylalaninol is a protected amino acid derivative commonly used as a chiral building block in peptide synthesis and medicinal chemistry.[1] While not classified as an "acutely toxic" substance (e.g., P-listed waste), it is an organic irritant that requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines to prevent environmental contamination and regulatory fines.[1]

This guide replaces generic templates with a field-validated workflow for researchers handling this specific compound.

Chemical Safety Data Summary
PropertySpecificationOperational Implication
CAS Number 106454-69-7 (D-isomer)Unique identifier for waste labeling.[1]
Physical State White to off-white crystalline solidGenerates dust; requires particulate protection.[1]
Solubility Low in water; Soluble in organic solvents (DCM, MeOH)DO NOT dispose of down the drain.
GHS Hazards WARNING H315 (Skin Irrit.)[1] H319 (Eye Irrit.)[1] H335 (Resp.[1] Irrit.)Standard PPE (Gloves, Goggles, Lab Coat) required.
RCRA Status Non-listed (Not P or U listed)Regulated as "Non-RCRA Regulated Chemical Waste" or "Hazardous Waste" depending on institutional policy.

Waste Characterization & Segregation Strategy

Effective disposal begins with characterization.[1] You must determine the state of the waste. The presence of solvents dictates the disposal stream, not the N-Boc-D-phenylalaninol itself.[1]

The "Cradle-to-Grave" Liability Principle

Even though N-Boc-D-phenylalaninol is not federally listed as "Hazardous Waste" (unlike Cyanides or Azides), Best Management Practices (BMP) dictate it be treated as chemical waste.[1]

  • Scientific Rationale: The lipophilic nature of the Boc group and phenyl ring means this compound persists in water systems. It cannot be processed by municipal water treatment plants.

  • Rule of Thumb: If you synthesized it or bought it, do not trash it.

Decision Logic: The Segregation Workflow

The following diagram illustrates the mandatory decision tree for disposing of N-Boc-D-phenylalaninol.

DisposalWorkflow Start Waste Generation: N-Boc-D-phenylalaninol StateCheck Determine Physical State Start->StateCheck Solid SOLID WASTE (Pure or contaminated solids) StateCheck->Solid Powder/Crystals Liquid LIQUID WASTE (Dissolved in solvent) StateCheck->Liquid Solution/Mother Liquor SolidBin Container A: Solid Hazardous Waste Solid->SolidBin Double Bag/Jar SolventCheck Check Solvent Type Liquid->SolventCheck Halogenated HALOGENATED STREAM (Contains DCM, Chloroform) SolventCheck->Halogenated Chlorinated NonHalogenated NON-HALOGENATED STREAM (MeOH, EtOAc, Acetone) SolventCheck->NonHalogenated Non-Chlorinated HaloBin Container B: Halogenated Solvents Halogenated->HaloBin NonHaloBin Container C: Organic Solvents NonHalogenated->NonHaloBin

Figure 1: Decision tree for segregating N-Boc-D-phenylalaninol waste streams based on physical state and solvent composition.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired reagents, failed synthesis solids, contaminated weighing boats, silica gel from columns.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a screw-top lid.[1]

  • Packaging:

    • If the solid is loose powder, transfer it into the jar.

    • Pro Tip: To minimize dust exposure, dampen a paper towel with water, wipe the area, and place the towel into the solid waste bin. This captures the "fines" (H335 hazard).

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Constituents: Write "N-Boc-D-phenylalaninol" (99%).

    • Hazard Checkbox: Check "Toxic" or "Irritant" depending on your label options.

  • Storage: Close the lid tightly. Do not leave open in the fume hood.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from recrystallization or reaction mixtures.

  • Solvent Identification:

    • Scenario 1 (DCM/Chloroform): If the solvent is Dichloromethane (DCM), use the Halogenated Waste carboy.

      • Reasoning: Halogenated solvents require higher incineration temperatures to prevent the formation of dioxins. Mixing them with non-halogenated solvents increases disposal costs significantly [1].[1]

    • Scenario 2 (Ethyl Acetate/Methanol/Ether): Use the Non-Halogenated (Organic) Waste carboy.

  • Volume Management: Never fill waste containers >90%. Leave headspace for thermal expansion.

  • Labeling:

    • List all solvents (e.g., "Dichloromethane 95%, N-Boc-D-phenylalaninol 5%").[1]

    • Self-Validating Step: If you cannot list the percentages, you have not characterized your waste sufficiently.

Regulatory Compliance & Documentation

RCRA Waste Codes

While N-Boc-D-phenylalaninol is not P/U listed, the mixture may carry codes based on the solvent:

  • D001: Ignitable (if in Acetone/MeOH).[1]

  • F002: Spent Halogenated Solvents (if in DCM).[1]

  • ORC (Other Regulated Chemical): Common designation for non-listed organic solids in state-level compliance (e.g., California/Massachusetts).[1]

Satellite Accumulation Area (SAA) Rules

Your lab bench or fume hood is likely an SAA.[1] To remain compliant with 40 CFR 262.15:

  • Closed Container Rule: Containers must remain closed unless adding waste. A funnel left in an open bottle is a major violation [2].

  • Point of Generation: Waste must be stored at or near the point of generation and under the control of the operator.

Emergency Contingency: Spill Management

Scenario: A 5g bottle of N-Boc-D-phenylalaninol drops and shatters.

  • Evacuate & Ventilate: If a dust cloud forms, step back and allow the fume hood to pull the particulates (1-2 mins).

  • PPE Upgrade: Wear nitrile gloves, safety goggles, and a lab coat. If outside a hood, an N95 mask is recommended due to H335 (Respiratory Irritation).

  • Dry Cleanup (Preferred):

    • Do not spray water immediately (spreads the contamination).

    • Use a dustpan and brush to sweep glass and powder.

    • Place debris into a rigid container (bucket or wide-mouth jar).[1]

  • Wet Polish:

    • Wipe the surface with a soap/water solution.[3]

    • Dispose of paper towels as Solid Hazardous Waste (Protocol A).

  • Reporting: Log the spill in your lab's incident report system if required by your Chemical Hygiene Plan (CHP).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][4][5] Retrieved from [Link][1][5]

  • National Institutes of Health (PubChem). N-Boc-D-phenylalaninol Compound Summary (Safety & Hazards). Retrieved from [Link][1]

Sources

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